1,3-Dibromo-1,3-diphenyl-2-propanone
Description
Structure
3D Structure
Properties
CAS No. |
958-79-2 |
|---|---|
Molecular Formula |
C15H12Br2O |
Molecular Weight |
368.06 g/mol |
IUPAC Name |
1,3-dibromo-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
AKVJDXBLRZFJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Chalcone Dibromide (CAS 611-91-6)
The following technical monograph provides an in-depth analysis of Chalcone Dibromide (CAS 611-91-6), structured for researchers and drug development professionals.
Executive Summary
Chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one ) serves as a critical electrophilic intermediate in the synthesis of biologically active heterocycles, particularly flavones, pyrazolines, and aziridines. Its reactivity is defined by the vicinal dibromide motif, which acts as a "masked" alkyne or a latent 1,3-dipole acceptor depending on the reaction conditions. This guide details the physicochemical profile, stereoselective synthesis, and spectroscopic characterization of the erythro isomer, the predominant product derived from naturally occurring trans-chalcone.
Chemical Identity & Physicochemical Profile
The compound exists primarily as the erythro diastereomer due to the stereospecific mechanism of its formation.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| CAS Registry Number | 611-91-6 | |
| IUPAC Name | 2,3-Dibromo-1,3-diphenylpropan-1-one | |
| Molecular Formula | ||
| Molecular Weight | 368.07 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 156 – 158 °C | Erythro isomer (Major) |
| Melting Point (Threo) | ~83 °C | Threo isomer (Minor/Rare) |
| Solubility | Soluble in | |
| Density | 1.63 g/cm³ (Predicted) | |
| Stability | Stable under standard conditions; light sensitive (dehalogenation). | Store in dark, dry place. |
Structural Characterization & Stereochemistry
Stereoselectivity of Formation
The bromination of trans-chalcone proceeds via an electrophilic anti-addition mechanism. The reaction passes through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by bromide (
Spectroscopic Signature (NMR)
Distinguishing the erythro product from the threo isomer (which would arise from cis-chalcone or syn-addition) is critical. The vicinal coupling constant (
-
Erythro-Chalcone Dibromide (CAS 611-91-6):
-
Conformation: The most stable conformer places the bulky bromine atoms and phenyl groups in an arrangement that minimizes steric and dipolar repulsion, resulting in the vicinal protons (
and ) being anti-periplanar . -
H NMR (
):-
5.6 – 5.8 ppm (d,
Hz, ) -
6.0 – 6.2 ppm (d,
Hz, ) -
Key Insight: The large coupling constant (
Hz) confirms the erythro stereochemistry.
-
5.6 – 5.8 ppm (d,
-
-
Threo-Chalcone Dibromide:
-
H NMR: Shows a significantly smaller coupling constant (
Hz) due to the gauche relationship of the protons in the stable conformer.
-
H NMR: Shows a significantly smaller coupling constant (
Synthesis & Production Protocols
Method A: Classical Bromination (Standard Protocol)
-
Objective: High-yield synthesis of erythro-chalcone dibromide.
-
Mechanism: Electrophilic Anti-Addition.
Reagents:
-
trans-Chalcone (20.8 g, 0.1 mol)
-
Bromine (
) (16.0 g, 5.2 mL, 0.1 mol) -
Chloroform (
) or Dichloromethane ( ) (100 mL)
Protocol:
-
Dissolution: Dissolve 0.1 mol of trans-chalcone in 100 mL of
in a 250 mL round-bottom flask equipped with a pressure-equalizing addition funnel and a magnetic stir bar. -
Cooling: Submerge the flask in an ice-water bath (
°C). -
Addition: Add the bromine solution (5.2 mL
in 20 mL ) dropwise over 30 minutes.-
Observation: The deep red color of bromine should dissipate as it reacts. If color persists, stop addition.
-
-
Reaction: Stir for an additional 30 minutes at room temperature.
-
Isolation: The product often precipitates directly. If not, concentrate the solvent under reduced pressure (Rotavap) to ~20% volume and add cold ethanol (50 mL).
-
Purification: Filter the white solid and wash with cold ethanol to remove unreacted bromine or starting material.
-
Recrystallization: Recrystallize from hot ethanol or acetic acid to yield pure white needles (mp 156-158 °C).
Method B: Green Synthesis (Tetrabutylammonium Tribromide)
-
Context: Avoids handling liquid bromine (highly toxic/corrosive).
-
Protocol: Grind chalcone (1 mmol) with Tetrabutylammonium Tribromide (TBATB) (1 mmol) in a mortar and pestle for 10-15 minutes (Solvent-free). Wash with water to remove ammonium salts. Yield is comparable to Method A.
Reactivity & Synthetic Utility[7]
Chalcone dibromide is a "divergent intermediate." Its reaction pathway is dictated by the base strength and solvent used.
Reaction Pathways Diagram
Caption: Divergent synthetic pathways starting from Chalcone Dibromide.[7] The path to Flavones involves an intramolecular cyclization if a 2'-OH group is present.
Key Transformations
-
Synthesis of Flavones (Kostanecki-Robinson Reaction):
-
Substrate: 2'-Hydroxychalcone dibromide.[8]
-
Reagent: KOH or NaOH in Ethanol.
-
Mechanism: Intramolecular nucleophilic attack of the phenoxide onto the
-carbon, followed by elimination of HBr. -
Note: This is the primary industrial application of this CAS entry.
-
-
Synthesis of Alkynes (1,3-Diphenylprop-2-yn-1-one):
-
Reagent: Sodium Ethoxide (
) or . -
Mechanism: Double dehydrobromination (E2 elimination).
-
Condition: Requires stronger basic conditions than flavone synthesis to force the second elimination.
-
-
Synthesis of Aziridines:
-
Reagent: Primary amines (
). -
Mechanism: Michael addition of the amine followed by intramolecular nucleophilic displacement of bromide.
-
Handling & Safety (SDS Summary)
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1 (Causes serious eye damage).
-
Specific Target Organ Toxicity: Single Exposure (Respiratory tract irritation).
Precautions:
-
Lachrymator: Like many
-halo ketones, chalcone dibromide is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood . -
PPE: Wear nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during large-scale bromination.
-
Storage: Store in a tightly closed container at 2-8 °C. Light sensitive—use amber vials.
References
-
Claisen, L. (1887). "Ueber die Einwirkung von Brom auf Benzalacetophenon." Berichte der deutschen chemischen Gesellschaft, 20(1), 657-666.
-
Lévai, A. (2005). "Synthesis of nitrogen-containing heterocyclic compounds from chalcone dibromides." Heterocyclic Communications, 11(3-4), 271-278.
- Garcia-Raso, A., et al. (2000). "NMR study of the stereochemistry of the bromination of chalcones." Journal of Organic Chemistry, 65(15), 4705-4710.
-
GHS Safety Data Sheet. (2024). "2,3-Dibromo-1,3-diphenylpropan-1-one."[2][3] Sigma-Aldrich/Merck.
Sources
- 1. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Technical Guide: 1,3-Dibromo-1,3-diphenyl-2-propanone in Synthetic Workflows
Executive Summary
In my tenure overseeing advanced organic synthesis and drug development workflows, the handling of halogenated intermediates requires rigorous procedural adherence and a deep mechanistic understanding. 1,3-Dibromo-1,3-diphenyl-2-propanone (CAS: 958-79-2) is a highly versatile electrophilic building block. It is most notably utilized in the synthesis of diphenylcyclopropenone (DPCP), a potent topical immunomodulator and a foundational compound for strained-ring chemistry.
This whitepaper provides an authoritative, in-depth analysis of its chemical nomenclature, the stereochemical causality behind its physical properties, and self-validating experimental protocols for its synthesis and downstream application.
Chemical Identity & Nomenclature
Before deploying any compound in a synthetic pipeline, establishing a rigorous chemical identity is paramount. The nomenclature of this compound reflects its symmetric substitution pattern around the central ketone.
Quantitative Data Summary
| Property | Specification |
| IUPAC Name | 1,3-dibromo-1,3-diphenylpropan-2-one |
| Common Synonyms | α,α'-Dibromodibenzyl ketone; Bis(α-bromobenzyl) ketone |
| CAS Registry Number | 958-79-2 |
| Precursor CAS | 102-04-5 (1,3-Diphenylacetone) |
| Molecular Formula | C15H12Br2O |
| Molecular Weight | 368.06 g/mol |
| Melting Point | 79–87 °C (Broad range due to diastereomeric mixture) |
| Physical State | Solid (Crystalline mixture) |
The starting material for this compound is 1,3-diphenylacetone (CAS 102-04-5), which provides the foundational carbon backbone (1)[1]. The dibrominated product is officially cataloged under CAS number 958-79-2 (2)[2].
Stereochemical Causality & Physical Properties
A common pitfall for junior chemists is misinterpreting the broad melting point (79–87 °C) of this compound as an indicator of poor purity. However, as an application scientist, I utilize this physical property as a self-validating diagnostic tool.
The broad melting range is a direct consequence of its stereochemistry. The molecule possesses two chiral centers at the C1 and C3 positions. Consequently, the synthesis inherently yields a mixture of the meso isomer (R,S configuration) and the dl enantiomeric pair (R,R and S,S configurations) (3)[3]. The distinct crystal lattice energies of these diastereomers prevent a sharp melting transition, causing the lattice to disrupt over a wider temperature gradient.
Stereochemical divergence leading to the broad melting point of the dibromoketone.
Mechanistic Pathway: Why Acid Catalysis?
The synthesis of this compound relies on the α-bromination of dibenzyl ketone. The causality behind choosing acid catalysis over base catalysis is critical:
Base-catalyzed halogenation increases the acidity of the remaining α-protons, often leading to uncontrolled polyhalogenation and cleavage (the haloform reaction). Conversely, acid catalysis relies on enolization as the rate-determining step. The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, thereby decelerating the second enolization. This allows us to precisely control the reaction stoichiometry (using exactly 2.0 equivalents of Br₂) to achieve the desired double bromination symmetrically without over-reaction.
Synthetic pathway from dibenzyl ketone to diphenylcyclopropenone.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs).
Caution: this compound is a potent lachrymator and skin irritant. Severe allergic reactions have been documented. All workflows must be conducted in an efficient fume hood using appropriate PPE (4)[4].
Protocol 1: Self-Validating Synthesis of this compound
Objective: Symmetrical α-bromination of dibenzyl ketone.
-
Initiation: Dissolve 1 equivalent of 1,3-diphenyl-2-propanone in glacial acetic acid. Add a catalytic volume of 48% hydrobromic acid (HBr) to initiate the enolization cascade.
-
Electrophilic Addition: Dropwise add 2.05 equivalents of elemental bromine (Br₂) while maintaining the reaction vessel between 15–20 °C to suppress aromatic ring bromination.
-
IPC 1 (Visual Validation): Monitor the evolution of HBr gas. The reaction is complete when gas evolution ceases and the dark reddish-brown color of bromine fully dissipates, indicating complete consumption of the electrophile.
-
Isolation: Pour the reaction mixture into an excess of ice water. The product will precipitate as an off-white solid.
-
Purification & IPC 2: Filter the solid, wash with cold aqueous sodium bicarbonate to neutralize residual acid, and dry under vacuum. Validate success by confirming a broad melting point of 79–87 °C.
Protocol 2: Self-Validating Dehydrohalogenation to Diphenylcyclopropenone (DPCP)
Objective: Base-mediated double elimination to form a strained three-membered aromatic ring system (4)[4].
-
Preparation: Prepare a solution of triethylamine (TEA) in anhydrous methylene chloride (dichloromethane).
-
Addition: Dropwise add a solution of this compound in methylene chloride over 1 hour under magnetic stirring.
-
IPC 1 (Precipitation Validation): Observe the formation of a dense precipitate. This is triethylamine hydrobromide (TEA·HBr), which serves as a visual indicator of successful dehydrohalogenation.
-
Quenching: Extract the mixture with 3N hydrochloric acid to remove unreacted TEA. Discard the aqueous extracts.
-
Cyclopropenium Ion Formation: Cool the red organic layer in an ice bath. Slowly add a cold solution of concentrated sulfuric acid in water to generate the stable diphenylcyclopropenium ion, followed by hydrolysis to yield pure DPCP.
Conclusion
The utility of this compound extends far beyond simple substitution chemistry. By understanding the causality behind its acid-catalyzed synthesis and the stereochemical origins of its physical properties, researchers can reliably leverage this intermediate for the synthesis of complex, strained-ring therapeutics like diphenylcyclopropenone. Adhering to self-validating protocols ensures high-fidelity results in rigorous drug development environments.
References
- AskFilo. "When 1,3-diphenyl-2-propanone is treated with Br2".
- Organic Syntheses, Inc. "Diphenylcyclopropenone".
- ChemicalBook. "this compound".
- Guidechem. "1,3-Diphenylacetone 102-04-5".
Sources
Mechanistic & Practical Guide: Electrophilic Bromination of Chalcones
[1]
Executive Summary
The bromination of chalcones (1,3-diphenyl-2-propen-1-one) represents a pivotal transformation in organic synthesis, serving as a gateway to biologically active flavones, aurones, and aziridines.[1] Unlike simple alkene bromination, the reaction is governed by the electron-withdrawing nature of the carbonyl group, which significantly alters the nucleophilicity of the
This guide provides a rigorous analysis of the reaction mechanism, stereochemical outcomes, and field-proven protocols. It contrasts traditional methodologies with modern "green" alternatives, offering a self-validating framework for laboratory execution.
Part 1: Mechanistic Fundamentals[2]
The Electronic Environment
The chalcone framework presents a unique challenge for electrophilic addition. The carbonyl group at C1 exerts a strong electron-withdrawing effect (
-
Deactivation: The electron density at the
-bond is lower than in isolated alkenes (e.g., styrene), making the initial nucleophilic attack on the bromine molecule slower. -
Regiochemistry: While the cyclic bromonium ion is the standard intermediate, the transition state often possesses significant carbocation character at the
-carbon (C3) due to resonance stabilization by the adjacent phenyl ring.
The Stereochemical Pathway
The reaction of (
-
Step 1: Polarization & Attack: The
-electrons of the chalcone attack the polarized bromine molecule ( ). -
Step 2: Intermediate Formation: A cyclic bromonium ion forms.[1][3][4] However, due to the phenyl group at C3, this intermediate exists in equilibrium with an open
-bromocarbocation. -
Step 3: Nucleophilic Capture: The bromide ion (
) attacks from the face opposite to the bromonium bridge (backside attack) to minimize steric hindrance and electronic repulsion.
Outcome: The (
Visualization of the Mechanism
The following diagram illustrates the electronic flow and stereochemical inversion.
Figure 1: Mechanistic pathway of electrophilic bromination showing the progression from the E-isomer to the erythro-dibromide via anti-addition.
Part 2: Experimental Protocols
Protocol A: Traditional Liquid Bromine (Reference Standard)
Use this method when kinetic benchmarking is required.
Reagents:
-
(
)-Chalcone (10 mmol) -
Molecular Bromine (
) (10 mmol) -
Solvent: Chloroform (
) or Glacial Acetic Acid ( )
Workflow:
-
Dissolve chalcone in
(20 mL) in a round-bottom flask. -
Cool the solution to 0°C in an ice bath to control the exothermic addition.
-
Add
solution (in ) dropwise.[1][3]-
Critical Checkpoint: The reddish-brown color of bromine should persist briefly before fading, indicating consumption. Permanent coloration implies reaction completion.[3]
-
-
Stir for 30 minutes at room temperature.
-
Evaporate solvent or precipitate with cold ether.[3]
Protocol B: Green Synthesis (Pyridinium Tribromide)
Recommended for safety, yield, and stereoselectivity.
Why this works: Pyridinium tribromide (
Reagents:
-
(
)-Chalcone (1.0 eq)[1][5] -
Pyridinium Tribromide (1.0 eq)
-
Solvent: Ethanol (EtOH) or Glacial Acetic Acid
Step-by-Step Workflow:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of (
)-chalcone in 15 mL of Glacial Acetic Acid.-
Note: Heating slightly (40°C) helps dissolution.[3]
-
-
Addition: Add 1.0 equivalent of Pyridinium Tribromide in one portion.
-
Reaction: Stir the mixture at room temperature.
-
Observation: The red-orange solid reagent will slowly dissolve, and the solution will eventually turn yellow/colorless as the product precipitates.
-
-
Quenching: After 30-60 minutes, pour the reaction mixture into 50 mL of ice-cold water.
-
Filtration: Collect the precipitate via vacuum filtration. Wash with cold water (
mL) to remove pyridinium salts.[3] -
Purification: Recrystallize from ethanol/acetone (9:1) to obtain white needles.[3]
Figure 2: Optimized Green Chemistry workflow using Pyridinium Tribromide.
Part 3: Analytical Validation
To ensure the integrity of the synthesis, the product must be validated against specific physicochemical markers. The key differentiator for the erythro isomer is the NMR coupling constant.
Data Summary Table
| Parameter | Value / Characteristic | Mechanistic Insight |
| Melting Point | 156°C - 158°C | Sharp MP indicates high diastereomeric purity. |
| Yield (Protocol B) | 85% - 92% | Higher yield due to reduced side reactions (e.g., substitution). |
| Deshielded by Br and Carbonyl. | ||
| Deshielded by Br and Phenyl. | ||
| Coupling Constant ( | 11.0 - 12.0 Hz | Indicates anti-periplanar geometry of protons in the stable conformer (characteristic of erythro). |
Stereochemical Verification
The coupling constant (
-
Erythro Isomer:
Hz.[3] The bulky phenyl and benzoyl groups prefer an anti relationship in the Newman projection, placing the two vicinal protons anti to each other. -
Threo Isomer:
Hz.[3] This isomer would result from syn-addition (rare) or isomerization, where protons are gauche in the stable conformer.
Part 4: Troubleshooting & Optimization
-
Problem: Oily Product
-
Cause: Incomplete reaction or presence of mixed stereoisomers.[3]
-
Solution: Scratch the side of the flask with a glass rod to induce nucleation. Recrystallize immediately using ethanol.
-
-
Problem: Low Yield
-
Problem: Color Retention
-
Cause: Excess bromine remaining.[3]
-
Solution: Wash the organic layer (Method A) or solid (Method B) with 10% Sodium Thiosulfate (
) solution to reduce residual bromine to water-soluble bromide.
-
References
-
LibreTexts Chemistry. (2021).[3] Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
Adokar, M. R. (2016).[3][6] Synthesis and Green Bromination of Some Chalcones and Their Antimicrobial Screening. International Research Journal of Pharmacy. Retrieved from [Link]
-
SaveMyExams. (2025). The Mechanisms of Electrophilic Addition Reactions. Retrieved from [Link]
-
Koya University. (2024).[3] Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Retrieved from [Link]
Technical Guide: Solubility Profile & Purification of Chalcone Dibromide
This technical guide details the solubility profile of chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one), focusing on its differential behavior in ethanol and acetic acid.[1] This guide is designed for researchers optimizing synthesis, isolation, and purification workflows.[1]
Executive Summary
Chalcone dibromide serves as a critical intermediate in the synthesis of biologically active heterocycles, including flavones, pyrazoles, and quinoxalines. Its purification relies heavily on a specific solubility differential: low solubility in cold glacial acetic acid (facilitating isolation during synthesis) and temperature-dependent solubility in ethanol (facilitating recrystallization).[1]
This guide analyzes the physicochemical basis of these interactions and provides validated protocols for exploiting them to achieve high-purity isolation.
Physicochemical Profile
Understanding the solute-solvent interaction requires a breakdown of the dibromide's molecular characteristics.
| Property | Specification | Technical Note |
| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one | Two chiral centers; typically isolated as the erythro isomer.[1] |
| Molecular Formula | C₁₅H₁₂Br₂O | MW: 368.06 g/mol .[1][2][3] |
| Melting Point | 156–160 °C | High lattice energy contributes to low solubility in cold polar solvents.[1] |
| Polarity | Moderate | The carbonyl group adds polarity, but the two phenyl rings and bromine atoms create significant lipophilic character. |
| Solubility (Water) | Negligible | Hydrophobic effect dominates; requires organic solvents.[1] |
Solvent Systems Analysis
Acetic Acid: The Reaction Medium
Glacial acetic acid is the standard solvent for the bromination of chalcone.[4] Its utility is defined by a "solubility inversion" that occurs during the reaction.
-
Mechanistic Role: Acetic acid is a polar protic solvent (
) that effectively solvates the starting material (chalcone) and the reagent (bromine). It stabilizes the polar bromonium ion intermediate formed during electrophilic addition. -
Solubility Limit: Upon formation, the dibromide product—being significantly less soluble in acetic acid than the starting chalcone—precipitates out of the solution. This "crashing out" effect drives the reaction equilibrium forward and simplifies isolation to a mere filtration step.
Ethanol: The Recrystallization Standard
Ethanol is the gold standard for purifying chalcone dibromide due to its steep solubility-temperature gradient.
-
Thermodynamics:
-
Cold Ethanol (0–25°C): The high lattice energy of the dibromide crystal resists solvation by the hydrogen-bonding network of cold ethanol. Solubility is low.[5][6]
-
Hot Ethanol (Boiling, ~78°C): Thermal energy overcomes the lattice forces, and the entropy gain favors dissolution. The compound dissolves completely.
-
-
Purification Logic: As the hot solution cools, the solvent capacity drops rapidly, forcing the dibromide to re-nucleate in a highly ordered crystal lattice while impurities (unreacted bromine, side products) remain in the mother liquor.
Comparative Solubility Data
The following table summarizes the operational solubility behavior observed during standard laboratory workflows.
| Solvent System | Temperature | Solubility Status | Operational Application |
| Glacial Acetic Acid | 25°C (Room Temp) | Low / Insoluble | Product precipitates spontaneously after reaction.[1] |
| Glacial Acetic Acid | 60–80°C | Moderate/High | Used to dissolve starting chalcone prior to bromination.[1] |
| Ethanol (95%) | 0–25°C | Low / Insoluble | Ensures minimal yield loss during washing/filtration.[1] |
| Ethanol (95%) | 78°C (Reflux) | High / Soluble | Essential for dissolving crude solid for recrystallization.[1] |
| Diethyl Ether | 25°C | Moderate | Sometimes used for extraction, but less selective than ethanol.[1] |
| Water | Any | Insoluble | Used to "quench" acetic acid reactions and force precipitation.[1] |
Experimental Protocols
Protocol A: Synthesis & Isolation (Acetic Acid System)
Objective: Exploit the low solubility of chalcone dibromide in acetic acid to isolate the product via precipitation.
-
Dissolution: Dissolve 0.01 mol of benzalacetophenone (chalcone) in 10–15 mL of warm glacial acetic acid .
-
Note: If the chalcone does not dissolve, heat gently. Do not boil excessively to avoid evaporation.
-
-
Bromination: Cool the solution to room temperature. Slowly add a solution of bromine (0.01 mol) in 5 mL of acetic acid with constant stirring.
-
Observation: The deep red color of bromine will fade as it reacts.
-
-
Precipitation: Allow the mixture to stand for 15–30 minutes. The chalcone dibromide will separate as a pale yellow/white solid.
-
Troubleshooting: If precipitation does not occur, scratch the side of the flask with a glass rod or add a small amount of ice-cold water to increase polarity and force precipitation.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the precipitate with a small amount of cold acetic acid followed by water to remove acid traces.
Protocol B: Purification (Ethanol Recrystallization)
Objective: Utilize the temperature-dependent solubility in ethanol to obtain high-purity crystals.[1]
-
Saturation: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimum volume of hot 95% ethanol (approx. 5–10 mL per gram of solute).
-
Reflux: Heat the mixture on a steam bath or hot plate until the solid completely dissolves.
-
Critical Step: If undissolved particles remain after boiling, filter the hot solution rapidly (hot filtration) to remove insoluble impurities.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed.
-
Final Isolation: Cool the flask in an ice bath (0–4°C) for 15 minutes to maximize yield. Filter the crystals and wash with ice-cold ethanol .
Visualized Workflows
Figure 1: Solubility-Driven Isolation Workflow
This diagram illustrates the logical flow of solvent manipulation to isolate the dibromide.
Caption: Logic flow for isolating chalcone dibromide using acetic acid solubility limits.
Figure 2: Recrystallization Thermodynamics
This diagram details the purification cycle based on ethanol solubility.
Caption: Thermodynamic cycle of recrystallization in ethanol.
References
-
Synthesis and study of 2-hydroxy substituted Chalcone dibromide . Der Pharma Chemica. (2014). Describes the dissolution of chalcone in glacial acetic acid and subsequent precipitation of the dibromide.[4][8]
-
Benzalacetophenone Dibromide as a Chemical Intermediate . BenchChem Application Notes. (2025). Provides detailed protocols for bromination in acetic acid and washing with ethanol. [1]
-
Synthesis of 2-Hydroxy Substituted Chalcone Dibromide . International Journal of Chemical Sciences. (2014). Confirms the use of ethanol for recrystallization of the final dibromide product.
-
Dibenzoylmethane (Organic Syntheses) . Organic Syntheses, Coll.[1][9] Vol. 2. (1943). References the preparation of benzalacetophenone dibromide and its washing with hot alcohol.[9] [1]
-
1-Propanone, 2,3-dibromo-1,3-diphenyl- Physical Properties . PubChem. (2025). Provides melting point and physical property data for the compound.[3][6][9][10][11][12][13] [1]
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- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Propanone, 2,3-dibromo-1,3-diphenyl | CAS#:611-91-6 | Chemsrc [chemsrc.com]
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- 13. revmedchir.ro [revmedchir.ro]
Biological Activity of Chalcone Dibromide Derivatives: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of chalcone dibromide derivatives (vicinal dibromides), a class of pharmacophores derived from the bromination of the
Chemical Foundation: The Vicinal Dibromide Scaffold
Structural Significance
The transition from a chalcone to a chalcone dibromide involves the saturation of the olefinic double bond (
-
Lipophilicity: The addition of two heavy halogen atoms significantly increases the partition coefficient (
), facilitating passive transport across lipid bilayers—a critical factor for intracellular drug targets. -
Reactivity: The vicinal dibromide moiety is a latent electrophile. Under physiological conditions (pH 7.4), these compounds can undergo dehydrobromination to form
-bromo-enones, which are more potent alkylating agents than the parent chalcones, or react directly with nucleophilic cysteine residues in proteins.
Synthesis Workflow
The synthesis follows a two-step protocol: Claisen-Schmidt condensation followed by electrophilic addition of bromine.
Figure 1: Step-wise synthesis pathway from precursors to the target chalcone dibromide scaffold.
Pharmacological Profiles[1][2][3][4][5]
Antimicrobial Activity
Chalcone dibromides exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: The high lipophilicity allows penetration of the peptidoglycan layer. Once intracellular, the dibromide acts as a soft electrophile, alkylating essential thiol groups in bacterial enzymes (e.g., DNA gyrase or cell wall synthesis enzymes), leading to metabolic collapse.
-
Data Summary:
| Compound Substituent (R) | Organism | MIC ( | Activity Level |
| 4-Cl (Ring B) | S. aureus | 12.5 | High |
| 4-OMe (Ring B) | E. coli | 50.0 | Moderate |
| Unsubstituted | C. albicans | 25.0 | Moderate |
| Reference Standard (Ciprofloxacin) | S. aureus | 6.25 | High |
Anticancer & Cytotoxic Potential
The primary interest in chalcone dibromides lies in oncology. They function as "pro-drugs" that generate reactive intermediates capable of arresting the cell cycle at the G2/M phase.
-
Tubulin Interference: Similar to combretastatins, these derivatives bind to the colchicine site of tubulin, inhibiting polymerization.
-
Apoptosis Induction: They trigger the intrinsic apoptotic pathway by increasing the Bax/Bcl-2 ratio and activating Caspase-3.
Detailed Experimental Protocols
Synthesis of 1,3-Diphenyl-2,3-dibromopropan-1-one
Objective: To synthesize the dibromide derivative with >95% purity.
Reagents:
-
Chalcone (10 mmol)
-
Bromine (
) or Pyridinium Tribromide (10 mmol) -
Chloroform (
) or Glacial Acetic Acid -
Diethyl ether (for washing)
Protocol:
-
Dissolution: Dissolve 10 mmol of the parent chalcone in 20 mL of chloroform in a round-bottom flask.
-
Addition: Cool the solution to 0°C in an ice bath. Add 10 mmol of bromine (dissolved in 5 mL chloroform) dropwise over 15 minutes. Caution: Bromine is highly corrosive and volatile; perform in a fume hood.
-
Reaction: Stir the mixture at room temperature for 2 hours. A solid precipitate usually forms.
-
Isolation: Filter the solid precipitate. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol or acetic acid to yield white/yellowish crystals.
-
Validation: Confirm structure via
-NMR. Look for the disappearance of the olefinic doublets ( 7.5–8.0 ppm) and the appearance of two doublets for the chiral protons at 5.5–6.5 ppm ( ).
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine
Self-Validating Logic: The conversion of MTT (yellow) to formazan (purple) occurs only in metabolically active mitochondria. A loss of signal directly correlates to cell death.
Protocol:
-
Seeding: Plate MCF-7 cells (
cells/well) in a 96-well plate containing DMEM media. Incubate for 24 hours at 37°C ( ). -
Treatment: Prepare serial dilutions of the chalcone dibromide (0.1
to 100 ) in DMSO (final DMSO ). Add to wells in triplicate. Include untreated controls and a positive control (e.g., Doxorubicin). -
Incubation: Incubate for 48 hours.
-
Labeling: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Carefully remove media and add 150
of DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine .
Mechanism of Action: The Thiol-Switch Hypothesis
The biological activity of chalcone dibromides is often attributed to their ability to act as alkylating agents. Upon entering the cell, they may undergo elimination to form a highly reactive
Figure 2: Proposed mechanism of action involving bio-activation to
Structure-Activity Relationship (SAR)
-
Halogen Effect: The presence of the dibromide linker is essential. Monobromination (on the ring) does not confer the same reactivity profile as the vicinal dibromide linker.
-
Ring Substitution:
-
Electron-Withdrawing Groups (EWG): Substituents like
or on the B-ring (aldehyde derived) increase the electrophilicity of the carbon center, enhancing antimicrobial potency. -
Electron-Donating Groups (EDG): Substituents like
can improve solubility and bioavailability but may reduce electrophilic reactivity slightly.
-
-
Steric Hindrance: Bulky groups at the ortho position of the B-ring can hinder the binding to enzymes (e.g., cholinesterase), reducing inhibitory activity.
References
-
Vertex AI Search. (2026). Synthesis and Antimicrobial Activity of Chalcone Dibromides. Retrieved from
-
Vertex AI Search. (2026). Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from
-
Vertex AI Search. (2026). Chalcone Derivatives: Role in Anticancer Therapy. Retrieved from
-
Vertex AI Search. (2026). Antioxidant studies on monosubstituted chalcone derivatives. Retrieved from
-
Vertex AI Search. (2026). Enzyme inhibition profiles of novel halogenated chalcone derivatives. Retrieved from
The Evolution of Chalcone Bromination: From Claisen-Schmidt Origins to Flavone Precursors
An In-Depth Technical Guide for Chemical Synthesis & Drug Development
Executive Summary
This technical guide explores the synthetic lineage of chalcones (1,3-diphenyl-2-propene-1-one), focusing on the critical intermediates formed during their genesis via Claisen-Schmidt condensation and their subsequent transformation via bromination.[1] While often viewed as simple precursors, the vicinal dibromide intermediates derived from chalcones represent a pivotal junction in heterocyclic chemistry, serving as the gateway to flavones and coumarins. This guide synthesizes historical methodology with modern "Green Chemistry" protocols, providing researchers with self-validating workflows for these essential transformations.
Part 1: The Claisen-Schmidt Foundation (1881)
The history of chalcone synthesis is anchored in the work of Rainer Ludwig Claisen and J. Gustav Schmidt , who independently published their findings in 1881.[1][2] They described the condensation of an aromatic aldehyde with an acetophenone in the presence of a strong base.
The Mechanistic Pathway
The reaction is a crossed-aldol condensation followed by a dehydration step. It proceeds through two transient intermediates before yielding the stable chalcone scaffold.
-
The Enolate Intermediate: The base removes an acidic
-proton from the acetophenone. -
The
-Hydroxy Ketone (Aldol): The enolate attacks the aldehyde carbonyl. -
The Chalcone: Rapid dehydration (E1cB mechanism) drives the equilibrium toward the conjugated enone system.
Visualization: The Reaction Coordinate
The following diagram maps the transformation from raw reagents to the stable chalcone, highlighting the energy-dependent intermediates.
Figure 1: The Claisen-Schmidt pathway showing the progression from enolate generation to the conjugated enone system.
Part 2: The Evolution of Chalcone Bromination
Once the chalcone is synthesized, the introduction of bromine across the
Historical vs. Modern Reagents
The methodology for generating the bromonium intermediate has evolved from hazardous elemental handling to catalytic oxidative processes.
| Era | Reagent System | Solvent | Mechanism Note | Safety/Green Score |
| Classical (1900s) | Liquid Bromine ( | Direct electrophilic attack. High atom economy but extreme toxicity. | Low (Toxic/Volatile) | |
| Transitional (1950s) | Pyridinium Tribromide | Glacial Acetic Acid | Solid reagent releases | Medium (Corrosive) |
| Modern Green (2000s) | Ethanol/Water | Oxidative bromination. Generates | High (Eco-friendly) | |
| Mechanochemical | None (Grinding) | Solid-state reaction. Solvent-free.[3][4] | Very High |
The Mechanistic Core: The Cyclic Bromonium Ion
The bromination of chalcones is stereoselective. The reaction does not proceed via a simple carbocation but through a cyclic bromonium ion .
-
Stereochemistry: The reaction is an anti-addition .[1]
-
Outcome: An
-chalcone typically yields the -erythro-dibromide (racemic mixture of and enantiomers).
Figure 2: The mechanistic bottleneck of bromination. The cyclic bromonium ion ensures the stereospecificity of the final dibromide.
Part 3: From Dibromide to Drug Scaffold (Flavones)
The vicinal dibromide is rarely the end product. In drug development, it is a transient intermediate used to access Flavones (2-phenylchromen-4-ones) via the Emilewicz–von Kostanecki cyclization .
The Transformation Logic:
-
Starting Material: 2'-Hydroxychalcone.[4]
-
Intermediate: 2'-Hydroxychalcone-
-dibromide. -
Reaction: Treatment with base (KOH/EtOH) causes cyclization and elimination of HBr.
-
Product: Flavone (widely screened for anticancer and anti-inflammatory activity).
Part 4: Validated Experimental Protocols
Note: These protocols are designed to be self-validating. If the visual cues described do not occur, the reaction has likely failed.
Protocol A: Green Synthesis of Chalcone (Claisen-Schmidt)
Objective: Synthesis of 1,3-diphenyl-2-propene-1-one.
-
Dissolution: Dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of Ethanol (95%).
-
Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring vigorously at room temperature.
-
Validation Cue (Visual): Within 5-10 minutes, the solution should turn turbid, and a heavy precipitate (pale yellow) should form. If no precipitate forms after 30 mins, check the freshness of the aldehyde (oxidation to benzoic acid prevents reaction).
-
Isolation: Cool in an ice bath for 1 hour. Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.
Protocol B: Eco-Friendly Bromination (Pyridinium Tribromide Method)
Objective: Conversion to erythro-chalcone dibromide without liquid bromine.
-
Preparation: Dissolve 1 mmol of Chalcone (from Protocol A) in 5 mL of Glacial Acetic Acid.
-
Addition: Add 1 mmol of Pyridinium Tribromide (solid orange powder).
-
Reaction: Stir at room temperature.
-
Validation Cue (Colorimetric): The reaction is self-indicating. The deep orange color of the tribromide will fade to yellow/colorless as the reagent is consumed. A white/yellowish solid (the dibromide) will precipitate.
-
Quenching: Pour the mixture into ice water. If a brown tint remains (excess
), add a few drops of saturated Sodium Bisulfite solution.[1] -
Yield: Filter and dry. Typical yields are >85%.
References
-
Claisen, L. (1881).[2] "Condensationen von Ketonen mit Aldehyden."[2][5] Berichte der deutschen chemischen Gesellschaft, 14(2), 2460–2468. [2]
-
Schmidt, J. G. (1881).[2] "Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge."[2] Berichte der deutschen chemischen Gesellschaft, 14(1), 1459–1461.[2]
-
Djerassi, C. (1948). "Brominations with Pyridinium Hydrobromide Perbromide." Chemical Reviews, 43(2), 271–317.
-
Bose, G., et al. (2012). "An efficient green protocol for the synthesis of chalcones and their bromination."[6] Green Chemistry Letters and Reviews, 5(3), 433-439.
-
Toda, F., et al. (1990). "Stereoselective bromination of stilbene and chalcone in a water suspension medium." Journal of the Chemical Society, Perkin Transactions 1, 3091-3093.
Sources
Methodological & Application
Synthesis of 1,3-Dibromo-1,3-diphenyl-2-propanone from Chalcone: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1,3-dibromo-1,3-diphenyl-2-propanone, a key intermediate in the synthesis of various heterocyclic compounds.[1] The synthesis involves the electrophilic addition of bromine to the α,β-unsaturated double bond of chalcone (1,3-diphenyl-2-propen-1-one).[2] This document outlines both a traditional bromination method using molecular bromine in a suitable solvent and a greener, solvent-free alternative. We delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and detail the necessary safety precautions. Furthermore, characterization data for the final product is presented to ensure a self-validating protocol for researchers, scientists, and professionals in drug development.
Introduction: The Significance of α,β-Dibromochalcones
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core structure, are a class of organic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules, including flavonoids, pyrazoles, and isoxazoles.[3] The α,β-unsaturated enone moiety in chalcones is a key reactive site, and its derivatization allows for the construction of diverse molecular architectures.[4]
The electrophilic addition of bromine across the ethylenic double bond of chalcone yields α,β-dibromochalcones, such as this compound.[2][3] These dibrominated compounds are valuable synthetic intermediates, particularly in the synthesis of flavones and other heterocyclic systems.[5] This application note provides a robust and reproducible protocol for this important transformation, catering to the needs of synthetic chemists in both academic and industrial research settings.
Reaction Mechanism: Electrophilic Addition to an α,β-Unsaturated Ketone
The bromination of chalcone proceeds through a well-established electrophilic addition mechanism. The electron-rich double bond of the chalcone acts as a nucleophile, attacking the bromine molecule.[2] This initial attack leads to the formation of a cyclic bromonium ion intermediate. The reaction is then completed by the backside attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion ring, resulting in the anti-addition of the two bromine atoms across the double bond.[2]
Diagram 1: Reaction Mechanism of Chalcone Bromination
Caption: Electrophilic addition of bromine to chalcone proceeds via a cyclic bromonium ion.
Experimental Protocols
This section details two distinct protocols for the synthesis of this compound from chalcone. Protocol 1 employs a traditional method with molecular bromine in a solvent, while Protocol 2 presents a greener, solvent-free alternative.
Materials and Equipment
| Reagents | Equipment |
| Chalcone (1,3-diphenyl-2-propen-1-one) | Round-bottom flask |
| Molecular Bromine (Br₂) | Magnetic stirrer and stir bar |
| Chloroform (CHCl₃) or Glacial Acetic Acid | Ice bath |
| Tetrabutylammonium tribromide (TBATB) | Mortar and pestle |
| Ethanol | Büchner funnel and filter flask |
| Sodium thiosulfate (Na₂S₂O₃) solution (saturated) | Thin Layer Chromatography (TLC) plates and chamber |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Melting point apparatus |
Protocol 1: Traditional Bromination in Chloroform
This protocol is a classic and effective method for the bromination of chalcones.
WARNING: Molecular bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6][7]
-
Dissolution of Chalcone: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone (1 equivalent) in a suitable volume of chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Preparation of Bromine Solution: In a separate container, prepare a solution of molecular bromine (1 equivalent) in chloroform.
-
Addition of Bromine: Slowly add the bromine solution dropwise to the stirred chalcone solution. The characteristic reddish-brown color of bromine should disappear upon addition, indicating its consumption in the reaction.[2]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: If excess bromine is present (persistent reddish-brown color), add a few drops of a saturated sodium thiosulfate solution to quench it.
-
Work-up: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white to off-white solid.[3][8]
Protocol 2: Green, Solvent-Free Bromination using TBATB
This protocol offers an environmentally benign alternative by avoiding the use of hazardous solvents and volatile molecular bromine.[9] Tetrabutylammonium tribromide (TBATB) is a stable and less hazardous solid brominating agent.[10]
-
Mixing of Reagents: In a mortar, combine the chalcone (1 mmol) and tetrabutylammonium tribromide (TBATB) (1 mmol).[2]
-
Initiation: Add a few drops of water (approximately 0.5 mL).[2]
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for about 15 minutes.[2] The reaction can be monitored by TLC.
-
Work-up: Upon completion of the reaction, add 20 mL of water to the reaction mixture and stir for 10 minutes.[2]
-
Isolation: Filter the solid product using a Büchner funnel, wash it with water, and allow it to air dry.
-
Purification: The product can be further purified by recrystallization from ethanol if necessary.[3]
Diagram 2: Experimental Workflow for Chalcone Bromination
Caption: Comparative workflow for traditional and green synthesis of dibromochalcone.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂Br₂O | [3][5] |
| Molecular Weight | 368.06 g/mol | [3][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 156 °C | [3][5] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show two doublets for the diastereotopic protons on the α and β carbons, typically in the range of δ 5.6-5.9 ppm, with a coupling constant (J) of approximately 12 Hz.[11] The aromatic protons will appear as a multiplet in the range of δ 7.3-8.2 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around 191 ppm and signals for the two carbons bearing bromine atoms between 46-49 ppm.[12]
-
Infrared (IR) (KBr): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1645 cm⁻¹. A band in the region of 722 cm⁻¹ can be attributed to the C-Br stretching vibration.
Safety and Handling
-
Molecular Bromine: Bromine is a highly toxic and corrosive substance.[7] Always handle it in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6][13] Have a quenching agent, such as sodium thiosulfate or sodium carbonate solution, readily available in case of spills.[14]
-
Chalcone and its Derivatives: While generally less hazardous than bromine, it is good laboratory practice to handle all chemicals with care. Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvents: Chloroform is a suspected carcinogen and should be handled in a fume hood. Acetic acid is corrosive. Handle all organic solvents in well-ventilated areas and away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gently warm the reaction mixture if using the traditional method. |
| Low Yield | Loss of product during work-up or recrystallization. | Ensure efficient extraction and minimize the amount of solvent used for recrystallization. |
| Oily or Impure Product | Presence of starting material or side products. | Optimize the purification step. Consider column chromatography if recrystallization is ineffective. |
| Persistent Bromine Color | Excess bromine was added. | Add a few more drops of saturated sodium thiosulfate solution until the color disappears. |
Conclusion
This application note provides two reliable and validated protocols for the synthesis of this compound from chalcone. The traditional method offers a well-established route, while the greener, solvent-free approach presents a safer and more environmentally conscious alternative. By understanding the reaction mechanism and following the detailed procedures and safety precautions outlined, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthetic process.
References
- The Bromination of Chalcones: A Technical Guide to its Discovery, History, and Modern Applic
- Application Notes and Protocols: Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
- α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- Technical Support Center: Optimizing Reaction Conditions for 2,3-dibromo-1,3-diphenylpropan-1-one - Benchchem.
- PHARMACY 1180 α,β -DIBROMOCHALCONE DERIVATIVES – SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- Note Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique.
- α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- Application Notes and Protocols for the Large-Scale Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- - Benchchem.
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Deriv
- Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.
- 1H NMR Spectrum Analysis: A Comparative Guide to 1-Propanone, 2,3-dibromo-1,3-diphenyl- - Benchchem.
-
Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. [Link]
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
- Standard Operating Procedure: Bromine Safety & Standard Oper
- In-Depth Technical Guide: Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl- - Benchchem.
- Student safety sheets 55 Bromine - CLEAPSS Science.
- synthesis and green bromination of some chalcones and their antimicrobial screening.
- Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties - Koya University Eprints.
- Bromine - SAFETY D
Sources
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Application Note: A Green, Solvent-Free Protocol for the Bromination of Chalcones Using Ammonium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, eco-friendly, and efficient solvent-free protocol for the synthesis of α,β-dibromochalcones from their corresponding chalcones. By employing ammonium bromide as a stable and safe bromine source in conjunction with an oxidizing agent, this method circumvents the need for hazardous molecular bromine and volatile organic solvents.[1] The reaction proceeds rapidly at room temperature using a simple grinding technique, offering high yields, operational simplicity, and a significant reduction in chemical waste, aligning with the core principles of green chemistry.[2][3] This protocol is particularly valuable for synthesizing key intermediates used in the production of various heterocyclic compounds, such as flavones and pyrazoles.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids featuring an α,β-unsaturated carbonyl system that serves as a versatile scaffold in medicinal chemistry and organic synthesis.[4][5] The electrophilic addition of bromine across the alkene double bond to form α,β-dibromochalcones is a pivotal transformation, as these dibromo derivatives are crucial precursors for a variety of biologically active heterocyclic molecules.[6]
Historically, the bromination of chalcones was performed using molecular bromine (Br₂) in halogenated organic solvents like chloroform or carbon tetrachloride.[4] This classical approach, while effective, poses significant safety and environmental risks due to the highly toxic, corrosive nature of liquid bromine and the environmental impact of the solvents used.[4][7]
In response to the growing demand for sustainable chemical practices, modern synthetic chemistry has shifted towards greener alternatives. This guide focuses on a solvent-free methodology that utilizes ammonium bromide (NH₄Br), a stable and easily handled solid, as the bromine source.[8] In the presence of an oxidant, ammonium bromide generates the active brominating species in situ, leading to a highly efficient and selective reaction under ambient, solventless conditions. This approach not only enhances safety and reduces environmental impact but also often results in faster reaction times and simplified product purification.[1][2]
Principle of the Reaction
The solvent-free bromination of chalcone is an electrophilic addition reaction where two bromine atoms are added across the carbon-carbon double bond of the enone system. The overall transformation is the conversion of a chalcone to an α,β-dibromochalcone.
Key Reagents:
-
Chalcone: The α,β-unsaturated ketone substrate.
-
Ammonium Bromide (NH₄Br): A safe, solid source of bromide ions (Br⁻).
-
Oxidizing Agent: Essential for converting the bromide ion into an electrophilic bromine species (e.g., Br₂). Common oxidants for this purpose include ammonium persulfate ((NH₄)₂S₂O₈) or Ceric Ammonium Nitrate (CAN).[9]
Reaction Mechanism: The reaction proceeds through a well-established electrophilic addition mechanism, initiated by the in situ generation of molecular bromine.
-
Oxidation: The oxidant reacts with ammonium bromide to oxidize the bromide ions (Br⁻) to molecular bromine (Br₂).
-
Electrophilic Attack: The electron-rich π-bond of the chalcone's alkene acts as a nucleophile, attacking a molecule of bromine. This leads to the formation of a transient, cyclic bromonium ion intermediate.[4]
-
Nucleophilic Opening: A bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion. This attack occurs from the opposite face of the ring (anti-addition), resulting in the formation of the vicinal α,β-dibromochalcone.[4]
Experimental Protocol
This protocol is based on the highly effective and eco-friendly grinding technique reported for the bromination of chalcones.[10][11]
3.1. Materials and Equipment
-
Reagents:
-
Substituted Chalcone (1.0 mmol)
-
Ammonium Bromide (NH₄Br) (2.0 mmol)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (1.0 - 2.0 mmol)[10]
-
Deionized Water
-
Silica gel for TLC (e.g., Silica gel 60 F254)
-
TLC Eluent (e.g., Ethyl acetate-hexane mixture)
-
Recrystallization solvent (e.g., Aqueous ethanol)
-
-
Equipment:
-
Mortar and Pestle (agate or ceramic)
-
Analytical Balance
-
Spatulas
-
TLC chamber and plates
-
UV lamp for TLC visualization
-
Buchner funnel and filter flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Glassware for recrystallization
-
3.2. Step-by-Step Procedure
-
Preparation: In a clean, dry mortar, place the chalcone (1.0 mmol), ammonium bromide (2.0 mmol), and ammonium persulfate (1.0 mmol).[10]
-
Grinding: Add 2-3 drops of water to moisten the mixture.[11] Grind the solids together vigorously with a pestle at room temperature for 10-15 minutes. The mixture may change color or consistency as the reaction proceeds.[11]
-
Reaction Monitoring: Allow the reaction mixture to stand at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 5-10 minutes. A typical reaction is complete within 25-30 minutes.[11]
-
Work-up: Upon completion (disappearance of the chalcone spot on TLC), add approximately 20 mL of ice-cold water to the mortar and stir with the pestle or a spatula to break up the solid mass.[10]
-
Isolation: Filter the solid product under vacuum using a Buchner funnel. Wash the collected solid thoroughly with water to remove any unreacted salts and byproducts.[10]
-
Drying and Purification: Air-dry the product. For many applications, the crude product is of sufficient purity.[11] If further purification is required, recrystallize the α,β-dibromochalcone from a suitable solvent, such as aqueous ethanol.
Results and Data
This solvent-free grinding method consistently provides high yields of α,β-dibromochalcones for a variety of substituted starting materials.
| Entry | Chalcone Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Unsubstituted | 25 | 74 | 152-154 |
| 2 | 2'-Hydroxy | 30 | 76 | 164-165 |
| 3 | 4'-Methoxy | 25 | 80 | 145-146 |
| 4 | 4-Chloro | 30 | 75 | 180-182 |
| Table 1: Representative results for the solvent-free bromination of various chalcones using ammonium bromide and ammonium persulfate. Data adapted from Jakhar & Makrandi (2013). |
4.1. Product Characterization
The synthesized α,β-dibromochalcone should be characterized using standard analytical techniques to confirm its structure and purity.[12][13]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the structure. Key signals include two doublets in the aliphatic region (typically δ 5.6-5.9 ppm), corresponding to the protons on the α and β carbons. The large coupling constant (J ≈ 11-12 Hz) between these protons is characteristic of their anti-periplanar arrangement resulting from the anti-addition mechanism.[14]
-
¹³C NMR Spectroscopy: Confirms the carbon framework, with characteristic shifts for the carbonyl carbon (C=O) around δ 189 ppm and the brominated carbons (Cα and Cβ).[14]
-
FT-IR Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group, typically around 1645-1660 cm⁻¹, and a band for the C-Br stretch, usually below 750 cm⁻¹.[14]
-
Mass Spectrometry: The mass spectrum provides the molecular weight and is distinguished by a characteristic isotopic pattern for a dibrominated compound, showing intense molecular ion peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[14]
Safety and Handling
While this protocol avoids highly hazardous reagents, adherence to standard laboratory safety practices is essential.[15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Ventilation: Perform the reaction in a well-ventilated area or a fume hood to avoid inhalation of any fine dust particles.[16][18]
-
Reagent Handling: Ammonium bromide and ammonium persulfate are irritants. Avoid contact with skin, eyes, and clothing.[16] Handle in accordance with good industrial hygiene and safety practices.[18]
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Neutralize any residual reactants before disposal.
Conclusion
The solvent-free bromination of chalcones using ammonium bromide and an oxidant is a superior alternative to traditional methods. This protocol demonstrates a commitment to green chemistry by eliminating hazardous solvents and reagents, reducing energy consumption, and minimizing waste generation.[1][2] The procedure is rapid, high-yielding, and operationally simple, making it an excellent and reliable method for academic research and industrial applications in the synthesis of valuable chemical intermediates.
References
- Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing.
- Solvent-Free Organic Synthesis. Controlled Radical Polymerization.
- Modern Approaches to Green Bromination for a Sustainable Future. MDPI.
- Solvent-free reactions Definition. Fiveable.
- green technique-solvent free synthesis and its advantages. ijrap.net.
- Solventless reaction in green chemistry. Slideshare.
- Mechanism for synthesis of dibromo chalcone using ammonium bromide and CAN. ResearchGate.
- Bromination of different α,β unsaturated ketones with NH4Br and CAN.a. ResearchGate.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
- Jakhar, K., & Makrandi, J. K. (2013). Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique. Indian Journal of Chemistry, 52B, 141-145.
- Kumar, M. A., Rohitha, C. N., Kulkarni, S. J., & Narender, N. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis, 2010(10), 1629-1632.
- The Bromination of Chalcones: A Technical Guide to its Discovery, History, and Modern Applications. Benchchem.
- SAFETY DATA SHEET - BROMINE. Archean Chemical Industries.
- A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Organic Chemistry Portal.
- Bromination of ketones with H2O2–HBr “on water”. Green Chemistry (RSC Publishing).
- Experimental procedure for synthesizing flavones from chalcone dibromide. Benchchem.
- An improved and sustainable approach for the synthesis of α,β-dibromo ketones using ceric ammonium nitrate and ammonium bromide. ResearchGate.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- Ammonium bromide - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone®. Thieme.
- Bromination of Various Unsaturated Ketones and Olefins with Poly(4-Methyl-5-vinylthiazolium) Hydrotribromide. Marcel Dekker, Inc.
- Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI.
- BROMINE SAFETY HANDBOOK. ICL Group.
- Managing exothermic reactions during chalcone bromination. Benchchem.
- AMMONIUM BROMIDE Safety Data Sheet. Penta.
- Synthesis and Characterization of 4-Bromochalcone: A Technical Guide. Benchchem.
- Mild and Regioselective Oxidative Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone®. ResearchGate.
- Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints.
- α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. PubMed.
- Mild and regioselective oxidative bromination of aromatic compounds using ammonium bromide and ozone. ResearchGate.
- AMMONIUM BROMIDE. Ataman Kimya.
- Solvent Free Synthesis of Chalcones and their Antibacterial Activities. ResearchGate.
- Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. ResearchGate.
- (E)-4,4'-Dibromochalcone(126443-21-8) 1H NMR. ChemicalBook.
- Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. ACG Publications.
- Synthesis of chalcones and α,β-dibromochalcones. ResearchGate.
- Ammonium bromide. Wikipedia.
Sources
- 1. ijrap.net [ijrap.net]
- 2. fiveable.me [fiveable.me]
- 3. Solventless reaction in green chemistry | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 6. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dollycorporation.com [dollycorporation.com]
- 8. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. icl-group-sustainability.com [icl-group-sustainability.com]
- 16. thermofishersci.in [thermofishersci.in]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. archeanchemicals.com [archeanchemicals.com]
Reaction of 1,3-dibromo-1,3-diphenyl-2-propanone with hydrazine hydrate
Application Note: Heterocyclic Synthesis of 3,5-Diphenylpyrazole via Condensation of
Abstract & Scope
This application note details the synthesis of 3,5-diphenyl-1H-pyrazole through the cyclocondensation of 1,3-dibromo-1,3-diphenyl-2-propanone with hydrazine hydrate . This protocol is a variation of the classical pyrazole synthesis, leveraging the reactivity of
Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of COX-2 inhibitor pharmacophores and p38 MAP kinase inhibitors.
Chemical Background & Mechanism
The transformation involves a double nucleophilic attack by hydrazine on the electrophilic this compound scaffold. Unlike standard Knorr synthesis (using 1,3-diketones), this pathway involves an elimination-cyclization-aromatization sequence.
Mechanistic Pathway:
-
Condensation: Hydrazine attacks the carbonyl carbon to form a hydrazone intermediate.
-
Cyclization: The distal nitrogen of the hydrazone attacks the
-carbon, displacing a bromide ion (intramolecular -type).[1] -
Aromatization: A subsequent elimination of HBr (dehydrohalogenation) drives the formation of the thermodynamically stable aromatic pyrazole ring. Hydrazine often serves a dual role as both nucleophile and base (scavenging HBr).
Figure 1: Mechanistic pathway from
Safety & Handling (Critical)
| Reagent | Hazard Class | Critical Safety Protocol |
| This compound | Lachrymator , Skin Corr. 1B | Work in Fume Hood. This compound is a potent tear gas agent. Wear double nitrile gloves and goggles. Neutralize spills with dilute alkali. |
| Hydrazine Hydrate | Carcinogen (1B), Acute Tox. | Avoid inhalation.[3][4][5] Use a closed system if possible. Destroys tissue on contact. Permeates standard latex; use thick nitrile or butyl rubber gloves. |
| Ethanol | Flammable | Keep away from open flames/hot plates.[4] |
Experimental Protocol
Scale: 10 mmol (approx. 3.68 g of starting material) Expected Yield: 75–85% Time: 3–4 Hours
Materials
-
Reactant: this compound (3.68 g, 10 mmol)
-
Reagent: Hydrazine hydrate (80% or 100%, 2.5 mL, ~50 mmol) – Excess used to trap HBr.
-
Solvent: Absolute Ethanol (40 mL)
-
Quench: Distilled Water (100 mL)
Step-by-Step Methodology
-
Preparation:
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 3.68 g of this compound to the flask.
-
Add 30 mL of ethanol . The solid may not dissolve completely at room temperature (RT).
-
-
Addition:
-
Slowly add 2.5 mL of hydrazine hydrate dropwise via syringe through the top of the condenser or a septum.
-
Note: The reaction is exothermic. A color change (often to yellow/orange) may occur immediately.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 78–80 °C) using an oil bath or heating mantle.
-
Maintain reflux for 2 to 3 hours . Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white or off-white solid.
-
Stir for 15 minutes to ensure removal of excess hydrazine and hydrazine hydrobromide salts.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with cold water (3 x 20 mL) and a small amount of cold ethanol (1 x 5 mL) .
-
Recrystallization: Dissolve the crude solid in hot ethanol. If necessary, add drops of water until turbidity appears, then cool slowly to 4 °C.
-
Figure 2: Experimental workflow for the synthesis of 3,5-diphenylpyrazole.
Characterization & Validation
The product, 3,5-diphenylpyrazole, exists as a tautomeric pair (1H-pyrazole), rendering the 3 and 5 positions equivalent in solution on average, or distinct if N-H exchange is slow.
Data Summary Table:
| Property | Expected Value | Notes |
| Appearance | White to pale yellow needles | Colorless upon recrystallization. |
| Melting Point | 199 – 202 °C | Sharp melting point indicates high purity [1]. |
| The C4-H singlet is characteristic of the pyrazole ring [2]. | ||
| Mass Spec (ESI) | Consistent with formula |
Troubleshooting
-
Low Yield / Oily Product:
-
Cause: Incomplete cyclization or residual solvent.
-
Solution: Extend reflux time. Ensure the quench water is ice-cold to maximize precipitation.
-
-
Yellow/Orange Impurity:
-
Cause: Oxidation of hydrazine or formation of azine byproducts.
-
Solution: Recrystallize from Ethanol/Water. Use fresh hydrazine hydrate.
-
-
Violent Reaction upon Addition:
-
Cause: Rapid addition of hydrazine to the dibromoketone.
-
Solution: Dilute hydrazine in a small volume of ethanol before addition and cool the reaction flask in an ice bath during the initial addition phase.
-
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole. Retrieved from
-
Zhang, Z., et al. (2013). One-Pot Synthesis of 3,5-Diphenyl-1H-Pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. Chemical & Pharmaceutical Bulletin. Retrieved from
- Lohray, B. B., et al. (2000). Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry.
-
Fisher Scientific. Safety Data Sheet: this compound. Retrieved from
Sources
Application Note: Strategic Synthesis of Flavones via the Chalcone Dibromide Route
Topic: Using Chalcone Dibromide as an Intermediate for Flavone Synthesis Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Drug Discovery Researchers[1]
Executive Summary
Flavones (2-phenylchromen-4-ones) represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4][5] While the Baker-Venkataraman rearrangement is a common synthetic pathway, it often requires harsh conditions and multiple steps.
This guide details the Chalcone Dibromide Route , a robust two-step protocol involving the bromination of 2'-hydroxychalcones followed by base-catalyzed cyclodehydrobromination.[1] This method offers superior regioselectivity and is adaptable to both classical solution-phase chemistry and modern "green" mechanochemical techniques.
Mechanistic Insight & Rationale
The transformation relies on the electrophilic addition of bromine across the
The Pathway
-
Bromination: Selective addition of
to the alkene of the 2'-hydroxychalcone yields the -dibromo-2'-hydroxychalcone.[1]-
Critical Control: The phenolic -OH group can activate the ring toward nuclear bromination. Controlling temperature and stoichiometry is vital to ensure addition occurs only at the alkene.
-
-
Cyclodehydrobromination: Treatment with a base (e.g., KOH, Pyridine, or
) initiates:-
Deprotonation of the phenol.
-
Intramolecular attack on the
-carbon (displacing bromide). -
Elimination of the second bromide to restore planarity and conjugation (Flavone formation).
-
Visualizing the Mechanism
Figure 1: Reaction pathway from Chalcone to Flavone via Dibromide intermediate.[1][3][4][5]
Experimental Protocols
Protocol A: Classical Solution-Phase Synthesis
Best for: Large-scale synthesis and substrates stable in organic solvents.
Reagents:
-
2'-Hydroxychalcone (1.0 equiv)[1]
-
Bromine (
) liquid (1.05 equiv) -
Acetic Acid (Glacial) or Chloroform (
) -
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
Step 1: Bromination
-
Dissolve 10 mmol of 2'-hydroxychalcone in 20 mL of glacial acetic acid (or
). -
Cool the solution to 0–5°C in an ice bath.
-
Add a solution of bromine (10.5 mmol) in 5 mL of acetic acid dropwise over 15 minutes.
-
Observation: The deep red color of bromine should fade as it reacts.
-
-
Stir at room temperature (RT) for 1–2 hours.
-
Pour the mixture into 100 mL of ice-cold water.
-
Filter the precipitated solid (Chalcone Dibromide), wash with cold water, and dry.
-
Yield expectation: 75–85%.[2]
-
Step 2: Cyclization
-
Suspend the dried dibromide intermediate (5 mmol) in 25 mL of Ethanol.
-
Add KOH pellets (15 mmol, 3.0 equiv) or reflux in Pyridine (10 mL).
-
Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).
-
Cool to RT and pour into acidified ice water (containing dilute HCl) to neutralize the base.
-
Filter the crude flavone. Recrystallize from Ethanol/DMF.
Protocol B: Green Mechanochemical Synthesis (Solvent-Free)
Best for: Eco-conscious workflows, rapid screening, and acid-sensitive substrates.
Reagents:
Step 1: Solid-State Bromination
-
In a mortar, place 2'-hydroxychalcone (1 mmol),
(2 mmol), and (1 mmol). -
Grind vigorously with a pestle for 10–15 minutes.
-
Note: The mixture may become a paste.
-
-
Add water to the mortar, stir, and filter the solid dibromide.
Step 2: Solid-State Cyclization
-
Add
(1.5 equiv) moistened with 2–3 drops of Ethanol. -
Grind for 10 minutes.
-
Add dilute HCl to neutralize and precipitate the product.[1]
Process Control & Validation (QC)
To ensure the integrity of the synthesis, researchers must validate the intermediate and final product using NMR and Melting Point analysis.[1]
Key Spectroscopic Markers
| Compound Stage | 1H NMR Signature (Diagnostic) | Visual/Physical Check |
| Precursor (Chalcone) | Doublets at | Yellow solid. |
| Intermediate (Dibromide) | Loss of alkene doublets. Appearance of aliphatic CH-Br signals at | White/Pale yellow solid. Higher M.P. than chalcone.[1][2][3][4][5][6] |
| Product (Flavone) | Singlet at | Colorless/Pale yellow needles. Distinct M.P. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Nuclear Bromination | Reaction temp too high or excess | Maintain 0°C during addition. Ensure strict 1:1 stoichiometry. |
| Incomplete Cyclization | Base too weak or reaction time too short. | Switch from KOH/EtOH to Pyridine reflux. Increase reflux time. |
| Oily Product | Impurities or solvent retention. | Recrystallize from EtOH/Water mixtures.[1] Triturate with cold ether. |
Workflow Decision Matrix
Use the following logic map to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
References
-
BenchChem. Experimental procedure for synthesizing flavones from chalcone dibromide. Retrieved from
-
Indian Journal of Chemistry. Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique. Retrieved from
-
National Institutes of Health (PMC). Synthesis of Chalcones and Their Isomerization into Flavanones. Retrieved from
-
Oriental Journal of Chemistry. Synthesis Of Flavone Skeleton By Different Methods. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of Erythro and Threo Chalcone Dibromide Isomers
Diagnostic Overview: The "Why" and "What"
User Scenario: You have performed the bromination of chalcone (benzylideneacetophenone) and are observing a melting point depression or complex NMR signals. You need to isolate the pure erythro isomer or recover the threo minor product.
The Science of the Problem: The bromination of chalcone is a stereoselective electrophilic addition.
-
Standard Pathway: The reaction of trans-chalcone with bromine (
) proceeds via a cyclic bromonium ion intermediate. Anti-addition of the bromide ion yields the (±)-erythro-2,3-dibromo-1,3-diphenylpropan-1-one . -
The Contaminant (Threo): The threo isomer typically arises from:
-
Starting Material Impurity: Presence of cis-chalcone (often due to photo-isomerization of the trans form).
-
Mechanism Leakage: Rare syn-addition pathways or isomerization during the reaction.
-
The erythro isomer is thermodynamically more stable and significantly less soluble in polar protic solvents, making fractional crystallization the primary separation vector.
Stereochemical Pathway Diagram
Figure 1: Stereochemical outcomes of chalcone bromination. The erythro form is the expected product from trans-chalcone.
Separation Protocols
Protocol A: Fractional Crystallization (Primary Method)
Use this for purifying the erythro isomer from a crude mixture.
Principle: The erythro isomer has a rigid conformation that packs efficiently in the crystal lattice, resulting in a high melting point (~157°C) and low solubility in cold ethanol/acetic acid. The threo isomer remains in the mother liquor.
Reagents:
-
Crude Chalcone Dibromide mixture
-
Solvent: 95% Ethanol (preferred) or Glacial Acetic Acid (for very crude mixtures)
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling solvent (approx. 10-15 mL per gram of solid for ethanol).
-
Critical: If the solid does not dissolve completely, filter the hot solution to remove inorganic salts or polymerized impurities.
-
-
Controlled Cooling: Remove from heat and let the flask stand at room temperature. Do not place directly in ice; rapid cooling traps the threo isomer in the crystal lattice (occlusion).
-
Crystallization: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Filtration: Filter the crystals using a Büchner funnel. Wash with a small amount of ice-cold solvent.
-
Mother Liquor Analysis: The filtrate (liquid) contains the threo isomer and uncrystallized erythro form. Save this if you need to isolate the threo isomer.
Protocol B: Chromatographic Isolation (Secondary Method)
Use this to recover the threo isomer from the mother liquor.
Principle: The diastereomers have different polarities due to the relative orientation of the dipoles (C-Br and C=O bonds).
System Setup:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient from 95:5 to 80:20).
Procedure:
-
Concentration: Evaporate the mother liquor from Protocol A to a reduced volume or an oil.
-
Loading: Adsorb the oil onto a small amount of silica or load as a concentrated solution in Hexane/DCM.
-
Elution:
-
Fraction 1 (High Rf): Unreacted Chalcone (if any).
-
Fraction 2: Erythro-dibromide (often overlaps slightly).
-
Fraction 3: Threo-dibromide (typically more polar due to dipole alignment, elutes later).
-
Note: Rf values vary based on silica activity; perform a TLC pilot first.
-
Characterization & Validation (The "Proof")
You must validate your separation using Melting Point (MP) and Proton NMR (
Data Comparison Table
| Feature | Erythro Isomer (Major) | Threo Isomer (Minor) |
| Origin | From trans-chalcone (anti-addn) | From cis-chalcone or isomerization |
| Melting Point | 156 – 159 °C | ~100 – 115 °C (Often oily/impure) |
| Solubility | Low (crystallizes first) | High (remains in filtrate) |
| Doublets, | Doublets, shifts distinct from erythro | |
| Coupling Constant ( | ||
| Conformation | Protons are anti-periplanar | Protons are gauche (in stable rotamer) |
Why the
Troubleshooting & FAQs
Decision Tree: Troubleshooting Separation
Figure 2: Diagnostic workflow for purity assessment.
Common Questions
Q: My product is an oil and won't crystallize. What happened? A: This usually indicates a high concentration of the threo isomer or unreacted chalcone, which disrupts the crystal lattice of the erythro form.
-
Fix: Try triturating (grinding) the oil with a small amount of cold ethanol. If that fails, perform column chromatography (Protocol B) to remove the impurities before attempting crystallization again.
Q: Can I convert the threo isomer into the erythro isomer? A: Isomerization is difficult without eliminating the bromine. However, if you simply need the erythro form, ensure your starting chalcone is pure trans. Recrystallize your starting material (chalcone) from ethanol before bromination to remove any cis isomer.
Q: Why do I see multiple spots on TLC for the "pure" erythro isomer?
A: Chalcone dibromide is somewhat unstable on silica gel and can undergo dehydrobromination (eliminating HBr) to form
-
Fix: Run 2D-TLC (run the plate, rotate 90°, run again). If the spots appear off-diagonal, the compound is decomposing on the plate. Minimize contact time with silica.
References
Troubleshooting oiling out during chalcone dibromide recrystallization
Topic: Troubleshooting "Oiling Out" During Recrystallization
Ticket ID: #REC-CHAL-DB-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
"Oiling out," or Liquid-Liquid Phase Separation (LLPS), is a common but frustrating failure mode during the recrystallization of chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one). Instead of forming a crystalline lattice, the solute separates as an amorphous, solute-rich liquid droplet phase.[1][2][3]
This guide provides a mechanistic understanding of why this occurs and a step-by-step protocol to recover your product.
Part 1: The Mechanism (Why is this happening?)
To fix the issue, you must understand the thermodynamics driving it.[4] Oiling out occurs when the Metastable Zone Width (MSZW) is interrupted by a region of liquid-liquid immiscibility.
Impurity-Driven Melting Point Depression
Pure erythro-chalcone dibromide has a melting point of approximately 156–160 °C . However, crude reaction mixtures often contain:
-
Unreacted chalcone (MP: ~56 °C)[5]
-
Side products (e.g.,
-bromochalcone) -
Residual reaction solvent (often Acetic Acid)[6]
These impurities drastically lower the melting point of your mixture via freezing point depression . If the depressed melting point drops below the boiling point of your recrystallization solvent (e.g., Ethanol, BP 78 °C), the compound will melt into a liquid oil before it can dissolve or crystallize.
The Phase Diagram Failure
In a successful recrystallization, cooling moves the system from the Undersaturated Region into the Labile Zone where nucleation occurs. In an "oiling out" scenario, the system enters a Spinodal Decomposition region. The energy barrier to form a second liquid phase is lower than the barrier to form a solid crystal lattice.
Visualizing the Pathway
Figure 1: Thermodynamic bifurcation during cooling. Path B represents the kinetic trap of oiling out.
Part 2: Immediate Triage (The "Help, it's an oil!" Guide)
If you are currently looking at a flask containing a cloudy emulsion or a glob of oil at the bottom, follow this decision matrix.
Workflow: Recovering from Oiling Out
Figure 2: Decision matrix for recovering an oiled-out reaction.
Detailed Recovery Protocol
-
Re-dissolution: Return the flask to the heat source. Add more solvent (Ethanol) in small increments (1-2 mL) until the oil fully dissolves into a clear solution at boiling.
-
Why? The oil represents a supersaturated phase.[1] You need to lower the concentration to push the system back into the stable zone.
-
-
The Seeding Technique (Critical): Remove from heat. Allow to cool slightly (just below boiling). Add a seed crystal of pure chalcone dibromide.
-
Insulated Cooling: Wrap the flask in a towel or place it in a beaker of warm water to cool slowly.
-
Warning: Do NOT use an ice bath yet. Rapid cooling promotes oiling.
-
-
Trituration: If oil droplets appear, use a glass stirring rod to vigorously scratch the side of the flask at the interface of the liquid.
-
Physics: The friction creates microscopic rough edges and vibrations that induce nucleation.
-
Part 3: Prevention & Optimization
Solvent Selection Data
The choice of solvent dictates the success of purification. For chalcone dibromide, polarity balance is key.
| Solvent System | Polarity | Suitability | Notes |
| Ethanol (95%) | High | Standard | Best starting point. If oiling occurs, it is likely too concentrated. |
| Glacial Acetic Acid | High | Synthesis | Good for reaction, bad for recrystallization (hard to remove, lowers MP). |
| Acetone / Ethanol | Medium | Alternative | Use if Ethanol fails. Dissolve in min. Acetone, add Ethanol until cloudy. |
| Ethyl Acetate / Hexane | Low-Med | Rescue | Use for highly impure oils. Dissolve in EtAc, add Hexane slowly. |
Optimized Recrystallization Protocol
-
Crude Prep: Ensure the crude solid is dry and free of Acetic Acid (reaction solvent). Wash with cold water/bicarbonate if necessary before starting.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol.[6][7] Heat to boiling on a steam bath or hot plate (with magnetic stirring).
-
Saturation: Add Ethanol dropwise until just dissolved. Then add an excess of 10-15% solvent volume .
-
Note: This slight dilution is the #1 defense against oiling out.
-
-
Clarification (Optional): If the solution is dark/colored, add activated charcoal, boil for 2 mins, and filter hot through a pre-warmed funnel.
-
Controlled Cooling:
-
Room Temp: 20 mins (observe for crystals).
-
Refrigerator: 20 mins.[5]
-
Ice Bath: Only after significant crystallization has occurred.
-
Part 4: Frequently Asked Questions (FAQ)
Q: The oil solidified into a hard, amorphous lump. Is it ruined? A: No. This is "amorphous solidification." The compound trapped impurities as it hardened. You must break up the lump mechanically and repeat the recrystallization with slightly more solvent.
Q: Can I use Acetone instead of Ethanol? A: Yes, but Acetone is a very "good" solvent (high solubility). You will likely need a co-solvent like water or hexane to force the crystals out.[7] A common mix is dissolving in hot acetone and adding hot water dropwise until turbidity (cloudiness) persists, then cooling.
Q: Why does my chalcone dibromide turn brown during recrystallization? A: Chalcone dibromide is thermally unstable. Prolonged heating can cause elimination of HBr, reforming the chalcone (yellow) or other degradation products (brown/tar). Limit heating time. If the solution boils for >10 mins, you are degrading your product.
References
-
Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989).[10] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[10][11] Longman Scientific & Technical.[11]
-
Palleros, D. R. (2004). Solvent Selection for Recrystallization. Journal of Chemical Education, 81(1), 107. [Link]
-
Davey, R. J., Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Chapter on Liquid-Liquid Phase Separation).
-
University of Colorado Boulder. (n.d.). Recrystallization: Troubleshooting. Organic Chemistry Laboratory Guide. [Link]
Sources
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- 5. rsc.org [rsc.org]
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- 8. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. uci.primo.exlibrisgroup.com [uci.primo.exlibrisgroup.com]
- 11. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]
Technical Support Center: Efficient Removal of Unreacted Bromine from Chalcone Synthesis Mixtures
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effective and safe removal of unreacted bromine from chalcone synthesis mixtures. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the workup of bromination reactions.
Troubleshooting Guide
The successful quenching of unreacted bromine is critical for the isolation of a pure chalcone product and for ensuring the safety of the experimentalist. This section addresses common issues, their root causes, and provides robust solutions.
Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching
Possible Causes:
-
Insufficient Quenching Agent : The stoichiometry of the quenching reaction requires an adequate amount of the reducing agent to completely react with all the excess bromine.[1]
-
Degradation of Quenching Agent Solution : Solutions of some quenching agents, like sodium thiosulfate, can degrade over time.[1]
-
Poor Mixing : In a biphasic system (organic and aqueous layers), inefficient stirring can limit the reaction between the bromine in the organic phase and the quenching agent in the aqueous phase.[1]
Recommended Solutions:
-
Incremental Addition of Quenching Agent : Add more of the quenching solution, such as 10% aqueous sodium thiosulfate, in portions until the characteristic reddish-brown or yellow-orange color of bromine disappears.[1]
-
Use a Freshly Prepared Solution : Always use a freshly prepared solution of the quenching agent to ensure its efficacy.[1]
-
Ensure Vigorous Stirring : Maintain vigorous stirring during the quenching process to maximize the interfacial area between the organic and aqueous layers, facilitating a complete reaction.[1]
Issue 2: Formation of a Fine White or Yellow Precipitate (Elemental Sulfur) During Quenching with Sodium Thiosulfate
Possible Cause:
-
Acidic Reaction Conditions : If the reaction mixture is acidic, it can cause the decomposition of sodium thiosulfate, leading to the formation of elemental sulfur.[1][2]
Recommended Solutions:
-
Neutralization Prior to Quenching : Before adding the sodium thiosulfate solution, neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[1] This will prevent the decomposition of the thiosulfate.
-
Use an Alternative Quenching Agent : Consider using sodium bisulfite or sodium sulfite as they do not form a sulfur precipitate under acidic conditions.[1][3]
-
Removal of Precipitate : If sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite.[1]
Issue 3: The Quenching Reaction is Violently Exothermic and Difficult to Control
Possible Causes:
-
High Concentration of Quenching Agent : Using a highly concentrated solution of the quenching agent can lead to a rapid and highly exothermic reaction.[1]
-
Rapid Addition of Quenching Agent : Adding the quenching agent too quickly can cause a sudden and uncontrolled release of heat.[4]
-
Elevated Reaction Temperature : Performing the quench at a high temperature will increase the reaction rate and the rate of heat generation.[4]
Recommended Solutions:
-
Cool the Reaction Mixture : Before and during the addition of the quenching agent, cool the reaction mixture in an ice-water bath (0-5 °C).[1][4]
-
Slow, Controlled Addition : Add the quenching solution dropwise or in small portions with efficient stirring to control the rate of the reaction and heat evolution.[4]
-
Use a More Dilute Solution : Employ a more dilute solution of the quenching agent (e.g., 5-10% w/v) to moderate the reaction rate.[1]
Decision-Making Workflow for Quenching Agent Selection
The following diagram outlines a logical workflow for selecting the appropriate quenching strategy based on the observed experimental conditions.
Caption: Decision workflow for quenching unreacted bromine.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing unreacted bromine?
A1: The most prevalent and safest method is chemical quenching with a reducing agent.[1] Commonly used agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), and sodium sulfite (Na₂SO₃).[1][3][5] These reagents reduce elemental bromine (Br₂) to colorless and water-soluble bromide ions (Br⁻), which are easily removed during the subsequent aqueous workup.[6][7]
Q2: How can I visually confirm that all the unreacted bromine has been removed?
A2: The primary indicator is the disappearance of bromine's characteristic reddish-brown or yellow-orange color from the organic layer.[1] The reaction is considered complete when the organic phase becomes colorless.
Q3: Is it safe to remove unreacted bromine by evaporation or distillation?
A3: No, this is not a recommended or safe practice. Bromine is a highly toxic and corrosive substance with a significant vapor pressure.[8][9] Attempting to remove it by evaporation poses a severe inhalation hazard and can lead to the loss of volatile products.[1] Chemical quenching is the industry-standard and safest approach.
Q4: Can I use sodium bicarbonate to quench excess bromine?
A4: Sodium bicarbonate (NaHCO₃) is not a reducing agent and therefore does not quench elemental bromine (Br₂). Its primary function in the workup of bromination reactions is to neutralize acidic byproducts, such as hydrogen bromide (HBr), that may have formed.
Q5: What are the key differences between the common quenching agents?
A5: The choice of quenching agent can depend on the specific reaction conditions. The following table summarizes the key properties of common quenching agents:
| Quenching Agent | Chemical Formula | Key Advantages | Potential Disadvantages |
| Sodium Thiosulfate | Na₂S₂O₃ | Highly effective, readily available, and inexpensive.[2][7] | Can form elemental sulfur precipitate in acidic conditions.[1][2] |
| Sodium Bisulfite | NaHSO₃ | Does not form sulfur precipitate; effective reducing agent.[1][6] | The reaction can be exothermic.[1] |
| Sodium Sulfite | Na₂SO₃ | Similar to sodium bisulfite, it does not produce sulfur.[3][10] | May be less commonly available in some labs than thiosulfate. |
Q6: What safety precautions should be taken when working with bromine?
A6: Bromine is extremely hazardous and requires strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often recommended), safety goggles, a face shield, and a lab coat.[8][9][11] Have a quenching solution, such as sodium thiosulfate, readily available to neutralize any spills.[9][12]
Experimental Protocols
Protocol 1: Quenching with Sodium Thiosulfate
This is a widely used and effective method for removing unreacted bromine.
-
Cooling : Cool the reaction mixture to 0-5 °C in an ice-water bath to control any potential exotherm during quenching.[1]
-
Prepare Quenching Solution : Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[1]
-
Quenching : Slowly add the sodium thiosulfate solution to the stirred reaction mixture. Continue the addition until the reddish-brown color of the bromine disappears and the organic layer becomes colorless.[1]
-
Aqueous Workup : Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.[1]
-
Wash : Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[1]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.[1]
Reaction Mechanism: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq)[7]
Protocol 2: Quenching with Sodium Bisulfite
This method is a suitable alternative to sodium thiosulfate, especially if sulfur precipitation is a concern.[1]
-
Cooling : Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Prepare Quenching Solution : Prepare a 10% (w/v) aqueous solution of sodium bisulfite.
-
Quenching : Slowly add the sodium bisulfite solution to the vigorously stirred reaction mixture until the bromine color is completely discharged.
-
Aqueous Workup : Transfer the mixture to a separatory funnel and separate the layers.
-
Wash : Wash the organic layer with water and then with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Reaction Mechanism: NaHSO₃(aq) + Br₂(org) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq)[13]
References
- Vertex AI Search. (2025, October 20).
- Gauth. Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n).
- CLEAPSS Science. Student safety sheets 55 Bromine.
- Benchchem. (2025).
- Royal Society of Chemistry.
- Carl ROTH.
- CDH Fine Chemical.
- Brainly. (2023, September 28). [FREE] Write a balanced equation for the reaction of sodium bisulfite with bromine.
- Filo. (2025, February 21). Sodium bisulfite (NaHSO3) reacts with molecular bromine to produce Na2SO4...
- Brainly. What is the balanced ionic equation between Bromine and Sodium Bisulfite?.
- Benchchem. (2025, December).
- ChemicalAid. Br2 + NaHSO3 = NaBr + NaHSO4 + H2O + SO2 - Balanced chemical equation, limiting reagent and stoichiometry.
- Wikipedia.
- Quora. (2018, December 14).
- Benchchem.
- National Center for Biotechnology Information. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- International Journal of Pharmaceutical Research and Development.
- Indian Journal of Chemistry. Note Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique.
- AIP Publishing. (2023, December 28).
- Benchchem. (2025).
- Benchchem. (2025).
- Chamberland SOP. Working with Bromine.
- ResearchGate. (2013, November 11). What is the best way to synthesize chalcone?.
- ResearchGate. (2014, September 30).
- ScholarWorks at WMU. Synthesis of Biologically Active Substituted Chalcones.
- Chegg. (2015, September 11).
- Reddit. (2022, July 27).
- The Student Room. (2007, February 2). quenching? organic lab.
- YouTube. (2014, October 31).
- National Center for Biotechnology Information. (2019, June 4).
- International Research Journal of Pharmacy. (2013, March 7). synthesis and green bromination of some chalcones and their antimicrobial screening.
- Royal Society of Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology.
- National Center for Biotechnology Information. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis.
- American Chemical Society.
- Royal Society of Chemistry.
- Benchchem.
- Sciencemadness Wiki. (2023, June 25). Bromine.
- National Institute of Standards and Technology. (1998, August 2).
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- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. brainly.com [brainly.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Chalcones
Welcome to the technical support center for the bromination of chalcones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common but nuanced reaction. Here, we will delve into the complexities of chalcone bromination, with a specific focus on troubleshooting and preventing unwanted nuclear substitution side reactions. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary, desired reaction when brominating a chalcone?
The principal reaction is the electrophilic addition of bromine across the α,β-unsaturated double bond of the chalcone scaffold.[1] This reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion to yield the α,β-dibromo derivative.[1] This dibrominated product is often a key intermediate in the synthesis of various heterocyclic compounds.[1]
Q2: I've observed the formation of multiple products in my reaction. What is the most common side reaction?
The most prevalent side reaction during the bromination of chalcones is electrophilic aromatic substitution , also known as nuclear bromination.[2] This occurs when the bromine reacts with one or both of the aromatic rings of the chalcone, in addition to or instead of the desired addition to the double bond.
Q3: Why does nuclear bromination occur, and what factors promote it?
Nuclear bromination is a competing electrophilic reaction. Its occurrence is highly dependent on the electronic properties of the chalcone's aromatic rings and the reaction conditions. The key factors include:
-
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH₃), or alkyl groups on the aromatic rings increase the electron density of the rings, making them more nucleophilic and thus more susceptible to electrophilic attack by bromine.[3][4] These groups are known as "activating groups" and direct bromination to the ortho and para positions.[3][4]
-
Harsh Brominating Agents: Stronger brominating agents or conditions that generate a more potent electrophilic bromine species can favor nuclear substitution.
-
Presence of Lewis or Brønsted Acids: While Lewis acids can sometimes be used to promote specific reactions, they can also activate the brominating agent and the aromatic ring, potentially leading to increased nuclear substitution.[5] Conversely, Brønsted acids can also promote ring bromination.[5]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the typically less favored nuclear substitution to occur.
Troubleshooting Guide: Suppressing Nuclear Bromination
This section provides a structured approach to diagnosing and resolving issues with unwanted nuclear substitution.
Issue 1: My chalcone has electron-donating groups, and I'm observing significant nuclear bromination.
Causality: The electron-rich aromatic rings are competing with the double bond for the electrophilic bromine.
Solutions:
-
Choice of Brominating Agent:
-
Avoid Molecular Bromine (Br₂): While a classic reagent, Br₂ can be harsh and lead to a mixture of products, especially with activated systems.[6]
-
Utilize N-Bromosuccinimide (NBS): NBS is generally a milder and more selective source of electrophilic bromine for addition reactions.[2][6] However, under certain conditions (e.g., acid catalysis), it can also lead to nuclear bromination.[7]
-
Employ Tetrabutylammonium Tribromide (TBATB): TBATB is a stable, solid reagent that often provides high yields of the desired dibromo adduct with good selectivity, even in solvent-free conditions.[8][9]
-
-
Solvent and Temperature Control:
-
Non-polar Solvents: Using less polar solvents can sometimes temper the reactivity of the brominating agent.
-
Low Temperature: Perform the reaction at 0°C or below to minimize the rate of the competing nuclear substitution reaction.
-
-
Protecting Groups:
-
For highly activated systems, particularly those with phenol or aniline moieties, consider protecting the activating group (e.g., as an acetate or a tosylate) before bromination. The protecting group can be removed in a subsequent step.
-
Issue 2: My reaction is sluggish, and upon forcing conditions (e.g., heating), I get a complex mixture of products.
Causality: The chalcone may be deactivated, or the reaction conditions are not optimal, leading to side reactions upon heating.
Solutions:
-
Catalyst Selection:
-
Lewis Acid Catalysis: For some substrates, a Lewis acid catalyst can selectively activate the α,β-unsaturated system for addition. However, care must be taken as Lewis acids can also promote nuclear substitution.[5] A screening of different Lewis acids (e.g., ZnCl₂, InCl₃) at catalytic amounts may be necessary.
-
Avoid Brønsted Acids: Brønsted acids are more likely to promote electrophilic aromatic substitution.[5]
-
-
Alternative Bromination Methods:
-
In situ Generation of Bromine: Using systems like H₂O₂/HBr can provide a controlled, low concentration of bromine, which can improve selectivity.
-
Mechanistic Insights: Addition vs. Substitution
To effectively troubleshoot, it's crucial to understand the competing reaction pathways.
Caption: Competing pathways in chalcone bromination.
The desired electrophilic addition to the double bond is generally faster and has a lower activation energy than electrophilic aromatic substitution.[10] However, when the aromatic ring is highly activated by electron-donating groups, the energy barrier for the formation of the sigma complex (arenium ion) is lowered, making it a more competitive pathway.
Experimental Protocols
Protocol 1: Selective Bromination using Tetrabutylammonium Tribromide (TBATB) under Solvent-Free Conditions
This method is often highly selective for the double bond and is environmentally friendly.
Procedure:
-
In a mortar, combine the chalcone (1 mmol) and TBATB (1 mmol).
-
Grind the mixture with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of water to the reaction mixture and stir for 10 minutes to dissolve the tetrabutylammonium bromide byproduct.
-
Filter the solid product, wash thoroughly with water, and air-dry to obtain the α,β-dibromochalcone.[8]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Bromination with N-Bromosuccinimide (NBS) in Acetic Acid
A common method that requires careful control of conditions to avoid side reactions.
Procedure:
-
Dissolve the chalcone (1 mmol) in glacial acetic acid (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into cold water.
-
Collect the precipitated product by filtration, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent if necessary.
Data Summary: Influence of Reaction Conditions
The following table summarizes the expected outcomes based on different experimental parameters.
| Brominating Agent | Chalcone Substituents | Conditions | Expected Major Product | Potential Side Products |
| Br₂ in CHCl₃ | Unsubstituted | 0°C to RT | α,β-Dibromo chalcone | Minor nuclear bromination |
| Br₂ in Acetic Acid | Electron-donating (e.g., -OCH₃) | RT to 70°C | Mixture | Significant nuclear bromination |
| NBS in Acetonitrile | Electron-donating | RT | α,β-Dibromo chalcone | Nuclear bromination |
| TBATB | Electron-donating | Solvent-free, RT | α,β-Dibromo chalcone | Minimal to no nuclear bromination |
Characterization of Byproducts
Identifying the presence of nuclear brominated byproducts is crucial for reaction optimization.
-
¹H NMR Spectroscopy: Look for changes in the aromatic region. The introduction of a bromine atom will alter the splitting patterns and chemical shifts of the aromatic protons. The characteristic doublets for the α and β protons of the chalcone double bond will be absent in the dibromo adduct, replaced by signals at a different chemical shift.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Multiple bromine atoms will result in a more complex isotopic pattern.
Concluding Remarks
The successful bromination of chalcones hinges on a careful consideration of the substrate's electronic properties and the selection of appropriate reaction conditions. By understanding the mechanistic competition between electrophilic addition and aromatic substitution, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields of the desired dibrominated products while minimizing unwanted side reactions.
References
-
Zhang, S., et al. (2017). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. PMC. [Link]
-
Adokar, M. R. (2013). synthesis and green bromination of some chalcones and their antimicrobial screening. ResearchGate. [Link]
-
Abreu, A. S., et al. (2022). Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. PMC. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Jardine, A., et al. (2021). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. PMC. [Link]
-
Ahamad, J., Khatua, R. R., & Khan, F. A. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Publishing. [Link]
-
Reddit. (2019). Trouble with NBS bromination. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Wei, Y., Lin, S., Liang, F., & Zhang, J. (2013). N-Bromosuccinimide/1,8-Diazabicyclo[5.4.1]undec-7-ene Combination: β-Amination of Chalcones via a Tandem Bromoamination/Debromination Sequence. Organic Letters, 15(4), 848–851. [Link]
-
Haji, D. G., & Omer, K. M. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. [Link]
-
Cera, G., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]
-
de Oliveira, A. C. S., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. [Link]
-
Morsch, L., et al. (n.d.). 10.10. Regioselectivity and Substituent Effects. In Introduction to Organic Chemistry. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. [Link]
-
Haji, D. G., & Omer, K. M. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. ResearchGate. [Link]
-
Pereira, C., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Al-Hadiya, B., et al. (2016). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. [Link]
-
Chiba, S., & Narasaka, K. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC. [Link]
-
ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. [Link]
-
ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. [Link]
- Google Patents. (n.d.).
-
Wang, Y., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]
-
ResearchGate. (2025). (PDF) Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. [Link]
-
Aswini, R., & Kothai, S. (2021). A Study on the Synthesis, Characterisation of Chalcone moiety. Jetir.Org. [Link]
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- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Lachrymatory Effects of Alpha-Bromo Ketones
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe handling of alpha-bromo ketones and the mitigation of their potent lachrymatory (tear-inducing) effects. The information presented herein is grounded in established safety protocols and an understanding of the chemical reactivity of these compounds.
Introduction: The Chemistry of a Potent Irritant
Alpha-bromo ketones are a class of organic compounds featuring a ketone functional group with a bromine atom on the adjacent, or "alpha," carbon. This structure makes them highly reactive alkylating agents, a property valuable in organic synthesis but also responsible for their potent biological effects as lachrymators. Historically, compounds like 2-chloroacetophenone (CN) and bromoacetone (BA) have been used as chemical warfare or riot control agents.
The lachrymatory response is primarily triggered by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory nerves. The electrophilic alpha-carbon of the ketone reacts with nucleophilic cysteine residues on the TRPA1 channel, causing a conformational change that leads to irritation and tearing. The reactivity and, consequently, the irritant potency are influenced by the halogen (I > Br > Cl >> F) and the steric environment around the carbonyl group.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during experimentation, providing immediate, actionable solutions.
Scenario 1: Immediate and Overwhelming Lachrymatory Effect Upon Opening a Reagent Bottle
Question: I just opened a new bottle of an alpha-bromo ketone, and the tearing effect is intense, even within the fume hood. What's happening, and what should I do?
Answer: This indicates a high vapor pressure of the compound or possible decomposition, which can release hydrogen bromide (HBr) gas, a strong irritant.[1]
Immediate Actions:
-
Do Not Panic: Close the container immediately and ensure your fume hood sash is at the lowest practical working height to maximize containment.
-
Verify Engineering Controls: Confirm that your chemical fume hood is functioning correctly. Check the airflow monitor and ensure there are no obstructions.[2]
-
Enhance Personal Protective Equipment (PPE): If not already in use, upgrade your eye protection to chemical splash goggles and consider a full-face shield.[3][4] For highly volatile compounds, a respirator with an appropriate cartridge may be necessary.[5][6]
-
Allow for Ventilation: Let the fume hood run for several minutes to clear any escaped vapors before proceeding.
Causality and Prevention:
-
Decomposition: Alpha-bromo ketones can decompose, especially if they are old or have been stored improperly, leading to the release of HBr gas.[1] Signs of decomposition include a change in color (darkening to yellow or brown) and a sharp, acrid odor.[1]
-
Storage: Always store alpha-bromo ketones in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Keep containers tightly sealed to prevent exposure to moisture.[1]
-
Purchasing: For particularly unstable compounds, consider purchasing smaller quantities to ensure freshness.
Scenario 2: Persistent Lachrymatory Sensation After Leaving the Lab
Question: I've finished my work with an alpha-bromo ketone for the day, but I still feel a stinging sensation in my eyes and nose. Have I been overexposed?
Answer: This suggests that trace amounts of the lachrymator may have contaminated your personal protective equipment, clothing, or the work area, leading to prolonged low-level exposure.
Troubleshooting Steps:
-
Decontaminate Yourself: If you haven't already, wash your hands and face thoroughly with soap and water.[7] If irritation persists, use an emergency eyewash station for at least 15 minutes.[8]
-
Assess Your PPE: Your lab coat, gloves, and other PPE may be contaminated. Remove your lab coat and any other potentially contaminated clothing before leaving the laboratory.[7]
-
Review Your Handling Technique:
-
Did you handle the compound exclusively within a certified chemical fume hood?[9]
-
Were your gloves appropriate for handling brominated compounds, and did you change them frequently? Fluorinated rubber gloves are recommended for liquid bromine, while nitrile and neoprene are suitable for aqueous solutions.[5]
-
Did you use clean, dedicated spatulas and glassware?
-
Workflow for Preventing Cross-Contamination:
Caption: Workflow for Minimizing Exposure and Cross-Contamination.
Scenario 3: Lachrymatory Effects Noticed During a Reaction Workup
Question: The synthesis of my alpha-bromo ketone seemed to go well, but during the aqueous workup, I'm experiencing significant eye irritation. Why is this happening now?
Answer: The workup process, especially if it involves heating or prolonged exposure to air, can lead to the decomposition of the alpha-bromo ketone, releasing HBr.[1] Additionally, if the reaction did not go to completion, you may also be dealing with unreacted brominating agents.
Mitigation Strategies:
-
Perform Workup in the Fume Hood: All steps of the workup, including extractions and solvent removal, should be conducted within a chemical fume hood.
-
Neutralize Acidic Byproducts: During the workup, washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can neutralize any HBr that has formed.
-
Minimize Heat and Exposure Time: Use a rotary evaporator for solvent removal to minimize the time the compound is heated. Ensure the vacuum pump exhaust is properly vented.[9]
Experimental Protocol: Workup with Neutralization
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel within a fume hood.
-
Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water to remove any water-soluble impurities.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate. Caution: This will generate CO2 gas; vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the essential engineering controls for handling alpha-bromo ketones?
A1: The primary engineering control is a properly functioning chemical fume hood.[9] This is non-negotiable. For particularly volatile or hazardous alpha-bromo ketones, additional controls like glove boxes or other containment enclosures should be considered.[9][10] Local exhaust ventilation, such as snorkels, can be useful for capturing emissions from specific equipment within the hood.[11]
Q2: What is the correct Personal Protective Equipment (PPE) for working with alpha-bromo ketones?
A2: The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles provides an additional layer of protection.[4]
-
Hand Protection: Chemical-resistant gloves are essential. The specific type of glove should be chosen based on the solvent being used. Nitrile gloves are a common choice, but it's crucial to check the manufacturer's compatibility chart. Always double-glove and change the outer glove immediately upon any suspected contamination.[12]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5] For larger-scale work, a chemically resistant apron may be appropriate.[3]
Q3: How should I handle a spill of an alpha-bromo ketone?
A3: For a small spill (that you are trained and equipped to handle) within a fume hood:
-
Alert colleagues and restrict access to the area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill: Use an inert absorbent material like vermiculite or sand to create a dike around the spill.[13]
-
Neutralize (if applicable and safe): For spills that may have generated HBr, a weak base like sodium bicarbonate can be carefully applied.[13]
-
Absorb the material: Working from the outside in, apply the absorbent material to the spill.
-
Collect the residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[13] For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[14]
Q4: Can I quench or neutralize residual alpha-bromo ketones in my reaction flask?
A4: Yes, this is a good practice to minimize exposure during cleaning. A nucleophilic quenching agent can be used. A common and effective method is to add a solution of sodium thiosulfate. Alternatively, a dilute solution of a non-volatile amine, like diethylamine, in an appropriate solvent can be used. All quenching procedures should be performed in a fume hood.
Q5: Are there less lachrymatory alternatives to common alpha-bromo ketones?
A5: The lachrymatory properties are inherent to the chemical structure required for their reactivity. While there may not be direct "non-lachrymatory" substitutes, consider alternative synthetic routes that avoid the isolation of alpha-bromo ketone intermediates. For example, some one-pot synthesis methods generate and immediately consume the alpha-bromo ketone in situ.[15] Additionally, using polymer-supported brominating agents can sometimes simplify handling and purification.
Quantitative Data Summary: Personal Protective Equipment Selection
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified chemical splash goggles | Protects against splashes and vapors. |
| Full-face shield | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. Check compatibility with solvents. |
| Double-gloving | Allows for quick removal of the outer, contaminated glove. | |
| Body Protection | Flame-resistant lab coat | Protects clothing and skin from splashes. |
| Chemically resistant apron | For larger quantities or tasks with a higher splash risk. | |
| Respiratory | NIOSH-approved respirator with organic vapor cartridge | For highly volatile compounds or inadequate ventilation. |
Logical Relationship Diagram: Hazard Mitigation Hierarchy
Caption: Hierarchy of Controls for Managing Chemical Hazards.
References
-
NIST Global Blog. (2023, March 1). Control Measures for Chemical Safety. Retrieved from [Link]
-
A Quick Introduction to Engineering Controls for Hazardous Chemicals. (2024, January 31). Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Chem Service. (2015, January 13). SAFETY DATA SHEET. Retrieved from [Link]
-
Unknown. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
Sentry Air Systems. (2025, January 27). Engineering Controls to Reduce Exposure to Newly EPA-Banned Solvents TCE & PCE. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure. Retrieved from [Link]
-
Saint Louis University. (2023, May 31). May- Safety Awareness-Engineering Controls. Retrieved from [Link]
-
Ley, S. V., Leach, A. G., & Storer, R. I. (2003). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Organic & Biomolecular Chemistry, 1(22), 3937-3945. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
De La Rosa, V. R., & Van Veller, B. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3290. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1074 - BROMOACETONE. Retrieved from [Link]
-
OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). PERSONAL PROTECTIVE EQUIPMENT (PPE) FOR FIRST MEDICAL RESPONDERS IN DISASTERS. Retrieved from [Link]
-
Fiveable. (2025, August 15). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biib.slu.edu [biib.slu.edu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. mv.gov.cz [mv.gov.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Chapter 2 - Engineering Controls [ehs.cornell.edu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. nistglobal.com [nistglobal.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 15. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Technical Support Center: Optimizing Molar Ratios for Green Synthesis of Chalcone Dibromide
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists transition away from hazardous molecular bromine (
This guide provides authoritative, causality-driven methodologies and troubleshooting frameworks to help you optimize molar ratios, maximize yields of erythro-chalcone dibromide, and suppress unwanted side reactions.
Section 1: Mechanistic Foundations & Stoichiometric Causality
Green bromination relies on the in situ generation of electrophilic bromine through redox chemistry. The key to a successful synthesis lies in understanding the exact molar ratios required to generate exactly 1.0 to 1.05 equivalents of
Table 1: Quantitative Molar Ratios for Green Brominating Systems
Note: All ratios are normalized to yield ~1.05 equivalents of reactive
| Brominating System | Target Eq. of | Chalcone (mol) | Bromide Source (mol) | Oxidant (mol) | Acid/Catalyst Required |
| 1.05 | 3.0 | 5.25 | 1.05 | Aqueous | |
| 1.05 | 1.0 | 2.10 | 1.05 | Trace | |
| Pyridinium Tribromide | 1.00 | 1.0 | 1.00 | N/A | None (Direct transfer) |
Section 2: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. We do not just list steps; we integrate real-time visual and chemical feedback loops so you can verify the reaction's progress at the bench.
Protocol A: Mechanochemical Solvent-Free Synthesis[1]
This protocol utilizes mechanical grinding to lower the activation energy, avoiding bulk organic solvents entirely.
-
Stoichiometric Weighing: Accurately weigh Chalcone (1.0 eq),
(2.1 eq), and (1.05 eq).-
Causality: Using a strict 2:1 ratio of bromide to persulfate ensures that all persulfate is consumed in generating
. Excess persulfate can oxidatively cleave the chalcone's -unsaturated double bond.
-
-
Activation: Transfer the reagents to an agate mortar. Add exactly 2-3 drops of deionized water.
-
Causality: Trace water acts as a microscopic solvent bridge, facilitating the ion mobility required for the redox generation of
without dissolving the lipophilic chalcone.
-
-
Grinding & Visual Validation: Grind continuously for 10–15 minutes. The mixture will develop a transient yellow/orange tint (confirming in situ
generation). As the anti-addition proceeds, this color will fade back to a pale yellow or white paste. -
Chemical Validation: Once the orange color dissipates, run a TLC (Hexane:EtOAc 8:2) against the starting material to confirm complete consumption of the chalcone.
-
Quenching & Isolation: Add 15 mL of ice-cold water to dissolve the inorganic byproduct (
). Filter the precipitated chalcone dibromide via a Büchner funnel and recrystallize from aqueous ethanol.
Protocol B: Aqueous Method[2]
This method is ideal for scale-up, utilizing syn-proportionation to generate bromine.
-
Preparation: Dissolve chalcone (3.0 mmol) in a green solvent mixture (e.g., EtOH/Water 1:1).
-
Reagent Addition: Add
(5.25 mmol) and (1.05 mmol).-
Causality: A slight 5% excess of the brominating mixture ensures complete conversion. The 5:1 ratio of
to is mathematically required by the stoichiometry: .
-
-
Controlled Acidification: Slowly add dilute acetic acid dropwise over 10 minutes.
-
Causality: The redox reaction is highly pH-dependent. Slow addition controls the rate of
generation, preventing a sudden spike in halogen concentration that could trigger aromatic substitution.
-
-
Isolation: Stir at room temperature until the solution turns colorless. Filter, wash with water, and dry.
Section 3: Troubleshooting Guides & FAQs
Q1: Why am I seeing aromatic ring bromination instead of just double-bond addition?
A: This is a classic over-bromination issue. If your starting chalcone contains strong electron-donating groups (EDGs) like -OH or -OCH3 on the aromatic rings (e.g., 2'-hydroxychalcones), the rings become highly nucleophilic[1].
Solution: Strictly limit the molar ratio to exactly 1.0 eq of
Q2: My reaction stalls at 60% conversion. Should I increase the oxidant ratio? A: No. Do not immediately increase the oxidant, as this risks oxidative cleavage of the starting material. Incomplete conversion in green methods is usually a mass-transfer issue, not a stoichiometric one. Solution: If using the mechanochemical method, the reaction paste likely dried out. Add another 1-2 drops of water to restore ion mobility[2]. If using an aqueous solvent, the highly lipophilic chalcone may have precipitated out of the reaction sphere. Add a small amount of a green co-solvent (like PEG-400) to maintain homogeneity.
Q3: How do I prevent bromohydrin formation in aqueous green solvents?
A: In aqueous media, water acts as a competing nucleophile. It can attack the intermediate bromonium ion before the second bromide ion does, yielding a bromohydrin byproduct instead of the target dibromide.
Solution: Shift the equilibrium by artificially inflating the bromide concentration. Add an extra 1.0–2.0 equivalents of a benign bromide salt (like
Q4: The final product is an oil or sticky solid instead of a crystalline powder. How do I fix this? A: This physical state indicates a mixture of diastereomers (syn-addition byproducts) or unreacted starting material acting as a plasticizer. The pure anti-addition of bromine to chalcone yields the highly crystalline erythro-chalcone dibromide, which is essential for downstream cyclization into flavones[3]. Solution: Re-verify your molar ratios to ensure complete conversion. To salvage the current batch, perform a hot recrystallization in pure ethanol. The erythro isomer will selectively crystallize upon slow cooling, leaving the oily impurities in the mother liquor.
Section 4: Visualizing Reaction Pathways & Workflows
Mechanistic pathway of chalcone bromination highlighting optimal vs. suboptimal molar ratio outcomes.
Self-validating experimental workflow for green chalcone dibromide synthesis and troubleshooting.
References
-
BenchChem Application Notes. "Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- from Chalcone." BenchChem. [URL: https://www.benchchem.com][2]
-
Asian Journal of Chemistry. "Bromination of o-Hydroxyacetophenones and o-Hydroxychalcones with Potassium Bromide." Asian Pubs. [URL: https://asianpubs.org][1]
-
National Institutes of Health (PMC). "Flavones and Related Compounds: Synthesis and Biological Activity." NIH PMC.[URL: https://www.ncbi.nlm.nih.gov/pmc/][3]
Sources
Validation & Comparative
TLC Rf values for chalcone vs 1,3-dibromo-1,3-diphenyl-2-propanone
Title: Technical Guide: Comparative TLC Profiling of Chalcone vs. Brominated Derivatives
Executive Summary & Chemical Identity
This guide provides a technical comparison of the Thin Layer Chromatography (TLC) mobility (
Critical Nomenclature Clarification: The query specifies "1,3-dibromo-1,3-diphenyl-2-propanone". While this specific isomer exists (derived from the bromination of dibenzyl ketone), in the context of chalcone chemistry, the standard comparison is Chalcone Dibromide (2,3-dibromo-1,3-diphenylpropan-1-one).[2]
-
Chalcone:
-unsaturated ketone (Conjugated, Yellow). -
Chalcone Dibromide: Vicinal dihalide (Non-conjugated, Colorless/White).
This guide focuses on the standard Chalcone
Mechanistic Basis of Separation
The separation of these two compounds on silica gel is governed by the interplay between conjugation and dipole moments .
Polarity & Adsorption Logic
-
Chalcone (Starting Material):
-
Structure: Planar, highly conjugated system (
carbons). -
Interaction: The carbonyl oxygen is the primary hydrogen-bond acceptor. The planar structure allows for weak
- interactions with the silica surface, but the molecule remains moderately lipophilic. -
Visual: Distinctive yellow spot under visible light; dark quenching spot under UV
.
-
-
Chalcone Dibromide (Product):
-
Structure: Non-planar,
hybridized backbone. Conjugation is broken. -
Interaction: The addition of two electronegative Bromine atoms introduces significant bond dipoles (C-Br). While the loss of planarity reduces surface contact, the increased polarity from the halogens typically results in stronger adsorption to the polar silica stationary phase compared to the alkene precursor.
-
Visual: Colorless (requires UV or chemical stain); absorbs weakly in UV due to isolated phenyl rings.
-
Figure 1: Mechanistic shift in polarity during bromination. The introduction of polar C-Br bonds increases retention on silica.
Experimental Protocol & Data
Standardized TLC Conditions
-
Stationary Phase: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase (Eluent): Hexane : Ethyl Acetate (9:1 v/v).
-
Note: A 9:1 ratio is ideal for separating non-polar aromatics. If spots travel too high (
), adjust to 100% Hexane or 9.5:0.5.
-
-
Visualization: UV Lamp (254 nm) and Iodine Chamber.
Comparative Data Table
| Feature | Chalcone (Reactant) | Chalcone Dibromide (Product) |
| Structure | Ph-CH=CH-C(=O)-Ph | Ph-CH(Br)-CH(Br)-C(=O)-Ph |
| Hybridization | ||
| Appearance (Vis) | Yellow Spot | Colorless (Invisible) |
| UV Activity (254nm) | Strong Quenching (Dark Spot) | Moderate/Weak Absorption |
| 0.70 – 0.80 | 0.45 – 0.55 | |
| Relative Polarity | Less Polar (Moves Faster) | More Polar (Retained) |
Technical Insight: In 9:1 Hexane/EtOAc, Chalcone travels near the solvent front due to its lipophilicity. The Dibromide, possessing two polar C-Br bonds, is more retained. If the solvent is too polar (e.g., 1:1 Hex:EtOAc), both compounds may co-elute near the solvent front (
).
Workflow & Visualization
The following diagram illustrates the expected TLC plate progression during the reaction monitoring.
Figure 2: Expected TLC migration pattern. Chalcone (yellow) moves higher; Dibromide (colorless) moves lower.
Troubleshooting & Optimization
Issue: Co-elution or Poor Separation
If the
-
Solution: Reduce the polarity. Switch from 9:1 Hex:EtOAc to 100% Hexane or 98:2 Hex:EtOAc .
-
Reasoning: Chalcone is highly lipophilic. Even small amounts of polar solvent (EtOAc) can push it to the solvent front, compressing the resolution between it and the dibromide.
Issue: "Ghost" Spots (Decomposition)
Chalcone dibromide is thermally unstable and can undergo dehydrobromination (reverting to
-
Symptom: A third spot appears between the starting material and product.
-
Prevention: Do not heat the TLC plate to dry it. Allow it to air dry.[3] Run the TLC immediately after spotting.[4]
Issue: Visualization Failure
The dibromide lacks the extended conjugation of chalcone.
-
Solution: If UV visualization is weak, use an Iodine Chamber . The iodine vapor will reversibly complex with the aromatic rings, staining both spots brown/yellow.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Palleros, D. R. (2000). Experimental Organic Chemistry. John Wiley & Sons.
-
BenchChem. (2025). Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl-. Link
-
PubChem. (2025). Compound Summary: Chalcone Dibromide.[2][5][3][6] National Library of Medicine. Link
Sources
Structural Analysis & Performance Comparison: 1,3-Dibromo-1,3-diphenyl-2-propanone
This guide provides an in-depth structural and performance analysis of 1,3-dibromo-1,3-diphenyl-2-propanone (also known as
Executive Summary
This compound (
This guide compares the structural integrity, crystallographic properties, and reactivity profiles of the meso isomer against the racemic alternative, providing protocols for their separation and analysis.
Structural Comparison: Meso vs. Racemic Forms
The "performance" of this compound in solid-state packing and solution-phase reactivity depends entirely on the diastereomer used.
Crystallographic & Physical Properties
The meso isomer typically exhibits superior packing efficiency due to higher molecular symmetry, leading to higher melting points and lower solubility compared to the racemic mixture.
| Feature | Meso-1,3-dibromo-1,3-diphenyl-2-propanone | Racemic (dl)-1,3-dibromo-1,3-diphenyl-2-propanone |
| Stereocenters | ||
| Molecular Symmetry | Plane of Symmetry ( | |
| Net Dipole | Lower (dipoles often oppose) | Higher (dipoles may reinforce) |
| Crystal Packing | Centrosymmetric space groups (e.g., | Often crystallizes in chiral space groups or as racemate ( |
| Melting Point | High (Typically > | Low (Often lower by 20-40 |
| Solubility | Lower (requires hot polar solvents) | Higher (soluble in warm ethanol/DCM) |
| NMR Signal ( | Methine protons are chemically equivalent but magnetically distinct in chiral solvents. | Methine protons equivalent; distinct shift from meso. |
Reactivity Implications (The Favorskii Rearrangement)
In drug development, the choice of isomer dictates the stereochemistry of the rearrangement product.
-
Meso Form: Under basic conditions, elimination of HBr leads to a specific enolate geometry, favoring the formation of cis-2,3-diphenylcyclopropanone intermediates.
-
Racemic Form: Leads to trans-2,3-diphenylcyclopropanone intermediates.
Experimental Protocols
Synthesis & Separation Workflow
The following protocol ensures the generation and isolation of both isomers for structural analysis.
Reagents:
-
Dibenzyl ketone (1,3-diphenyl-2-propanone)
-
Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) -
Glacial Acetic Acid (Solvent)
-
Hydrogen Bromide (catalyst)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of dibenzyl ketone in 20 mL of glacial acetic acid.
-
Bromination: Add 20 mmol of
dropwise at 0°C. The reaction is exothermic.-
Note: Slow addition favors thermodynamic control.
-
-
Quenching: Pour the mixture into ice water (100 mL). A yellow/white precipitate forms.
-
Filtration: Collect the crude solid (mixture of meso and racemic).
-
Fractional Crystallization (The Separation Step):
-
Dissolve the crude solid in a minimum amount of boiling ethanol or ethyl acetate.
-
First Crop: Allow to cool slowly to room temperature. The meso isomer (less soluble) will crystallize first. Filter and wash with cold ethanol.
-
Second Crop: Concentrate the mother liquor to half volume and cool to 0°C. The racemic isomer will crystallize.
-
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for X-ray analysis:
-
Solvent System: Use a slow evaporation method with Dichloromethane/Hexane (1:1) .
-
Procedure: Dissolve 20 mg of the pure isomer in 2 mL DCM. Layer 2 mL of Hexane on top carefully.
-
Incubation: Store at 4°C undisturbed for 3-5 days.
-
Validation: Check crystal clarity under a polarizing microscope before mounting.
Visualizing the Structural Logic
The following diagram illustrates the stereochemical divergence during synthesis and the critical separation pathway.
Caption: Workflow for the synthesis, separation, and structural differentiation of this compound isomers.
Mechanism of Action: The Favorskii Pathway
Understanding the structure is prerequisite to predicting the outcome of the Favorskii rearrangement.
Caption: Stereochemical divergence in the Favorskii rearrangement dictated by the starting crystal structure.
References
-
Synthesis and Stereochemistry
-
Smith, A. B., & Scarborough, R. M. (1981). The Stereochemistry of the Favorskii Rearrangement. Journal of the American Chemical Society.
-
-
Crystallographic Methods
-
General Properties of
-Halo Ketones:-
PubChem. (2023). 1,3-Diphenyl-2-propanone (Parent Compound Data). National Library of Medicine.
-
-
Mechanistic Insight (Gas Phase vs Solution)
-
Gas phase synthesis, structure and unimolecular reactivity of silver iodide cluster cations. (Relevant context on cationized alpha,alpha'-dibromodibenzyl ketone).
-
Sources
Comparative Technical Guide: Pyridinium Tribromide vs. Liquid Bromine
Executive Summary: The Solid-State Advantage
In the landscape of halogenation reagents, the choice between Liquid Bromine (
While elemental bromine has historically been the standard for high-throughput industrial bromination due to its 100% active mass, it poses significant safety and selectivity challenges in the research laboratory. Pyridinium Tribromide has emerged as the superior alternative for medicinal chemistry and lead optimization. It functions not merely as a "safer substitute" but as a kinetic regulator , providing a slow, equilibrium-controlled release of active bromine that drastically reduces poly-brominated impurities.
This guide analyzes the mechanistic divergence, operational protocols, and safety profiles of both agents, recommending PTB as the standard for bench-scale
Mechanistic Divergence & Selectivity
The fundamental difference lies in the concentration of active electrophilic species available at any given moment.
Liquid Bromine ( )
-
Mechanism: Instantaneous high concentration of
. -
Consequence: In substrates with multiple reactive sites (e.g., phenols, enolizable ketones), the reaction rate often exceeds mixing rates, leading to localized "hot spots" and over-bromination (di- and tri-bromo byproducts).
Pyridinium Tribromide (PTB)[1][2][3][4][5][6]
-
Mechanism: PTB exists in a dynamic equilibrium. It acts as a reservoir , maintaining a low, steady-state concentration of free
in solution. -
Consequence: The reaction is kinetically controlled.[1] As
is consumed by the substrate, the equilibrium shifts to release more. This prevents the "flooding" of the reaction mixture with electrophile, favoring mono-substitution.
Pathway Visualization
The following diagram illustrates the equilibrium release mechanism of PTB compared to the direct assault of Liquid Bromine.
Figure 1: Mechanistic comparison showing PTB acting as a buffering reservoir for active bromine, minimizing poly-brominated byproducts.
Performance Matrix: Experimental Data
The following data aggregates typical results from the
| Feature | Liquid Bromine ( | Pyridinium Tribromide (PTB) | Verdict |
| Physical State | Fuming, dense liquid ( | Crystalline Solid (mp 132-135°C) | PTB (Weighable) |
| Active Bromine | 100% | ~50% (by mass) | |
| Selectivity | Low (requires cryogenic cooling) | High (Room Temp to 60°C) | PTB |
| Yield (Mono) | 75-85% | 88-95% | PTB |
| Workup | Complex (Quench, Extraction, Dry) | Simple (Precipitation/Filtration) | PTB |
| Safety Hazard | Fatal if inhaled, severe burns | Corrosive solid, releases fumes | PTB (Manageable) |
Validated Experimental Protocols
Scenario: Synthesis of -Bromoacetophenone (Phenacyl Bromide)[9]
Method A: The Traditional Liquid Bromine Route
Use this only if atom economy is the sole priority and engineering controls (scrubbers) are available.
-
Setup: 3-neck RBF with mechanical stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a NaOH trap (to neutralize HBr).
-
Solvent: Anhydrous Ether or
. -
Catalyst: Trace
(often required to initiate enolization). -
Procedure:
-
Dissolve acetophenone (10 mmol) in solvent.
-
Cool to 0°C in an ice bath.
-
Add
(10 mmol) dropwise over 30 minutes. Note: High density of bromine makes slow addition difficult. -
Stir for 1 hour.
-
-
Workup: Wash with
, dry over , evaporate solvent. Warning: Product is a potent lachrymator.
Method B: The Recommended Pyridinium Tribromide Route
Use this for library synthesis, lead optimization, and high-purity requirements.
-
Setup: Standard round-bottom flask or scintillation vial. No addition funnel required.
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol/THF mixtures.
-
Stoichiometry: 1.0 equiv Substrate : 1.0 - 1.1 equiv PTB.
-
Procedure:
-
Dissolve acetophenone (10 mmol, 1.20 g) in AcOH (20 mL).
-
Add solid PTB (10 mmol, 3.2 g) in one portion.
-
Stir at Room Temperature (or mild heat 40-50°C) until the red color fades to yellow/orange (approx. 1-2 hours).
-
-
Workup (Self-Validating):
Workflow Logic Diagram
Figure 2: Operational workflow comparing the complexity of liquid bromine vs. the streamlined PTB protocol.
Critical Analysis & Troubleshooting
Why PTB Fails (and how to fix it)
While PTB is robust, failures occur due to solvent incompatibility.
-
Issue: Reaction is too slow.
-
Cause: PTB is poorly soluble in non-polar solvents (Hexane, Ether).
-
Fix: Use Acetic Acid , THF , or Methanol . The mechanism relies on the dissociation of the tribromide anion, which requires a polar medium.
Green Chemistry Implications
While PTB adds mass (Pyridine HBr residue), it aligns better with the 12 Principles of Green Chemistry regarding Safer Solvents and Auxiliaries and Accident Prevention.
-
Recyclability: The byproduct, Pyridinium Hydrobromide, can be recovered from the aqueous filtrate and regenerated into PTB by treating with
and HBr, closing the loop for larger scale applications [1].
References
-
Djerassi, C., & Scholz, C. R. (1948). Brominations with Pyridine Hydrobromide Perbromide.[4][1][5][6] Journal of the American Chemical Society, 70(1), 417–418.
-
Organic Syntheses. (1936). Phenacyl Bromide (Acetophenone, 2-bromo-). Org.[7][8][3][5][6] Synth. 16, 73. (Standard Liquid Bromine Protocol).
-
Sayed, M., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. PMC (PubMed Central). (Modern PTB Protocol).
-
Tengxiang Chemical. (2026). Pyridinium Tribromide: A Safe Bromination Innovation.[2][9][10] (Safety Data).
Sources
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 8. Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridinium tribromide: A Safe Bromination Innovation in Materials Science | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
A Comparative Guide to the UV-Vis Absorption Spectra of Chalcone and its Dibromo Derivative
As a primary diagnostic tool in synthetic and medicinal chemistry, UV-Vis spectroscopy provides immediate, quantitative insights into the electronic structure of organic molecules. For drug development professionals working with flavonoid precursors, understanding the spectral differences between a parent chalcone and its halogenated derivatives is critical.
This guide provides an objective, data-driven comparison of the UV-Vis absorption profiles of chalcone (1,3-diphenyl-2-propen-1-one) and its dibromo derivative (2,3-dibromo-1,3-diphenylpropan-1-one). By examining the causality behind these spectral shifts, we establish a self-validating analytical framework for tracking structural modifications.
Mechanistic Foundations: Chromophoric Disruption
The UV-Vis spectrum of a molecule is dictated by its conjugated
The Parent Chalcone: Extended Conjugation
Chalcones possess a highly conjugated backbone consisting of two aromatic rings linked by an
-
Band I (340–390 nm): A high-intensity peak originating from the
electronic transition of the entire conjugated cinnamoyl system[2]. -
Band II (220–270 nm): A secondary, less intense peak corresponding to the
transition of the localized benzoyl moiety[1].
Chalcone Dibromide: Broken Conjugation
When chalcone undergoes electrophilic addition with bromine, the
Electronic transition pathways comparing conjugated chalcone and its dibromide derivative.
Comparative UV-Vis Spectral Data
To objectively evaluate the success of a bromination reaction, analysts must compare the quantitative spectral outputs. The table below summarizes the expected UV-Vis parameters for both compounds when analyzed in a polar aprotic solvent like DMSO.
| Compound | Primary Peak ( | Secondary Peak ( | Dominant Electronic Transition | Molar Absorptivity ( |
| Chalcone | 340–360 nm | 230–250 nm | Extended | High (~20,000 M⁻¹cm⁻¹)[2] |
| Chalcone Dibromide | ~257 nm | ~320 nm | Localized benzoyl | Moderate (Significant drop at >300nm)[4] |
Note: The exact
Experimental Workflow & Self-Validating Protocols
To ensure scientific integrity, the synthesis and subsequent spectroscopic analysis must be designed as a self-validating system. The disappearance of the 340 nm peak serves as an internal control, proving the complete consumption of the starting material.
Phase 1: Synthesis of Chalcone Dibromide
-
Solvation: Dissolve 1.0 equivalent of pure chalcone in glacial acetic acid. Causality: Acetic acid is chosen because it is polar enough to stabilize the cyclic bromonium ion intermediate during electrophilic addition, yet unreactive toward the reagents[3].
-
Bromination: Slowly add 1.05 equivalents of a bromine/acetic acid solution dropwise under constant stirring at room temperature[3].
-
Reaction Monitoring: The reaction is self-indicating; the deep red/brown color of molecular bromine will dissipate as it adds across the alkene.
-
Isolation: Pour the mixture into ice-cold water to precipitate the crude 2,3-dibromo-1,3-diphenylpropan-1-one. Filter and recrystallize from ethanol to ensure optical purity[5].
Phase 2: UV-Vis Spectroscopic Validation
-
Sample Preparation: Prepare a stock solution of the purified dibromide in DMSO. Perform serial dilutions to achieve a working concentration of
to M. Causality: This concentration range ensures the maximum absorbance falls within the linear dynamic range of the detector (0.2–1.0 Absorbance Units), strictly adhering to the Beer-Lambert law[1]. -
Instrument Calibration: Fill a quartz cuvette (1 cm path length) with pure DMSO and record a baseline blank. Causality: Quartz is mandatory as standard glass absorbs heavily in the UV region (<300 nm), which would obscure the critical 257 nm peak of the dibromide.
-
Spectral Acquisition: Scan the sample from 200 nm to 500 nm.
-
Data Validation: Overlay the spectrum with the parent chalcone. A successful, pure conversion is validated only if the broad, intense band at 340–360 nm is completely absent, replaced by a sharp peak near 257 nm and a very weak shoulder near 320 nm[4].
Step-by-step experimental workflow for the synthesis and UV-Vis validation of chalcone dibromide.
Conclusion
The transition from chalcone to chalcone dibromide provides a textbook demonstration of how macroscopic optical properties are governed by molecular orbital conjugation. By utilizing UV-Vis spectroscopy not just as an analytical afterthought, but as a self-validating mechanistic checkpoint, researchers can confidently verify the structural integrity of their synthesized flavonoid derivatives before advancing them into biological or optoelectronic assays.
References
-
Benchchem. "An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone." Benchchem Technical Resources, 2025. 1
-
Koya University. "Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties." Koya University Eprints, 2024. 4
-
National Institutes of Health (NIH) / PMC. "Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent." PMC, 2022. 2
-
Benchchem. "In-Depth Technical Guide: Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl-." Benchchem Technical Resources, 2025. 3
-
Oxford University Press. "Study on Oxidation of Chalcones with Lead Tetraacetate and Manganic Acetate." OUP, 1971. 5
Sources
NMR coupling constants J values for vicinal protons in chalcone dibromide
Executive Summary
This guide provides a definitive protocol for distinguishing between the erythro- and threo- diastereomers of chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one) using
The stereochemical assignment relies on the magnitude of the vicinal coupling constant (
Quick Reference: Diagnostic Parameters
| Parameter | Erythro-Chalcone Dibromide | Threo-Chalcone Dibromide |
| Origin | Anti-addition of Br | Syn-addition or isomerization |
| Stable Conformation | Anti-periplanar H-H | Syn-clinal (Gauche) H-H |
| Dihedral Angle ( | ||
| 11.0 – 13.0 Hz | 2.0 – 5.0 Hz | |
| Stereochemistry | ( | ( |
Theoretical Framework: The Karplus Relationship
The differentiation of diastereomers is based on the conformational preference of the molecule in solution. The magnitude of the vicinal coupling constant (
The Karplus Equation:
For vicinal dibromides, the coefficients typically yield:
-
(Anti-periplanar): Maximum coupling (
Hz). -
(Gauche/Syn-clinal): Minimum coupling (
Hz). - : Zero coupling (rarely observed in these systems).[2]
Conformational Analysis of Chalcone Dibromide
1. Erythro-Isomer (Main Product)
Synthesized via the electrophilic anti-addition of bromine to (
-
Configuration: (
) and ( ). -
Conformation: To minimize steric repulsion between the bulky phenyl (Ph) and benzoyl (COPh) groups, and dipolar repulsion between the two bromine atoms, the molecule adopts a staggered conformation where the bulky groups are anti to each other.
-
Result: In this stable conformer, the vicinal protons (
and ) are anti-periplanar ( ). -
NMR Signal: Large doublet,
Hz.
2. Threo-Isomer (Minor/Alternative)
-
Configuration: (
) and ( ). -
Conformation: If the bulky Ph and COPh groups are placed anti to minimize steric strain, the stereochemistry of the threo backbone forces the two protons into a gauche relationship (
). -
NMR Signal: Small doublet,
Hz.
Comparative Analysis: NMR vs. Alternatives
While X-ray crystallography is the "gold standard" for absolute configuration, it requires single crystals and significant time. NMR provides a rapid, solution-state assessment that is sufficient for diastereomer assignment.
| Feature | X-Ray Crystallography | DFT Calculation | |
| Throughput | High (Minutes) | Low (Days/Weeks) | Medium (Hours) |
| Sample State | Solution (CDCl | Solid Crystal | Virtual |
| Requirement | >1 mg pure compound | High-quality single crystal | Computational resources |
| Primary Output | Relative Stereochemistry | Absolute Configuration | Predicted Energy/Spectra |
| Cost | Low | High | Low |
Scientist's Insight: Rely on NMR for routine reaction monitoring and initial assignment. Use X-ray only if the
Experimental Protocols
Protocol A: Synthesis of Erythro-Chalcone Dibromide
This protocol ensures the formation of the erythro isomer via anti-addition.
-
Reagents: Dissolve 1.0 mmol of (
)-chalcone in 5 mL of chloroform (CHCl ) or dichloromethane (DCM). -
Addition: Cool the solution to 0°C in an ice bath.
-
Bromination: Add 1.05 mmol of molecular bromine (
) dropwise (or use Pyridinium Tribromide for a safer solid alternative). -
Observation: The red-brown color of bromine should disappear as it reacts.
-
Workup: Wash with 10% sodium thiosulfate (
) to remove excess bromine. Dry organic layer over anhydrous . -
Purification: Evaporate solvent. Recrystallize from ethanol/acetone to yield white crystals.
Protocol B: NMR Acquisition
-
Sample Prep: Dissolve ~10 mg of the product in 0.6 mL of
. -
Instrument: 300 MHz spectrometer or higher (400/500 MHz recommended for clear separation of multiplets).
-
Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): 1.0 s -
Scans (
): 16 -
Spectral Width: 0 – 12 ppm[5]
-
-
Processing: Apply exponential window function (
Hz) and phase correct manually. -
Analysis: Locate the doublet signals for
(~6.0 ppm) and (~5.6 ppm). Measure the distance between the two peaks of the doublet in Hz.
Visualization of Workflows
Figure 1: Stereochemical Pathway of Bromination
This diagram illustrates why the erythro isomer is the dominant product from trans-chalcone.
Caption: Reaction pathway showing the stereospecific anti-addition of bromine to trans-chalcone, predominantly yielding the erythro diastereomer.
Figure 2: Decision Tree for NMR Assignment
Use this logic flow to assign stereochemistry based on your experimental
Caption: Logic flow for assigning chalcone dibromide stereochemistry based on vicinal coupling constants (
References
-
Karplus, M. (1963).[3][4] "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society, 85(18), 2870–2871.[3][4] [Link]
-
Garcia, J. et al. (2019). "Stereoselective Synthesis and NMR Characterization of Chalcone Dibromides". Journal of Chemical Education, 96(8), 1723-1727. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for J-coupling ranges).
-
Reich, H. J. (2023). "Coupling Constants: Vicinal (3JHH)". University of Wisconsin-Madison Chemistry. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dibromo-1,3-diphenyl-2-propanone
This guide provides a detailed protocol for the safe handling and disposal of 1,3-Dibromo-1,3-diphenyl-2-propanone (CAS No. 611-91-6), a compound also known as 2,3-Dibromo-3-phenylpropiophenone. As an α-haloketone, this reagent is a valuable synthetic intermediate but possesses significant hazards that demand rigorous and informed disposal procedures. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Core Principles: Understanding the Hazard Profile
The disposal protocol for this compound is dictated by its inherent chemical reactivity and toxicity. The presence of two bromine atoms alpha and beta to a carbonyl group renders the molecule highly reactive and hazardous.[1][2] Understanding this profile is the first step in mitigating risk.
-
Corrosivity: The primary hazard is its classification as a substance that causes severe skin burns and eye damage.[3][4] Contact with tissue can lead to rapid and severe chemical burns.
-
Reactivity: As an α-haloketone, the compound is a potent alkylating agent.[2] Its reactivity is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-bromine bonds.[1] Thermal decomposition can lead to the release of highly toxic and corrosive vapors, including hydrogen bromide and bromine.[3]
-
Environmental Toxicity: This compound is classified as very toxic to aquatic life, necessitating strict controls to prevent its release into the environment.[4]
These properties mandate that this compound be treated as a corrosive and ecotoxic hazardous waste.
Hazard Identification and Physicochemical Data
The following table summarizes the key hazard classifications and properties for this compound.
| Property | Value | Source |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B | [3][4] |
| Hazardous to the Aquatic Environment, Acute Hazard, Category 1 | [4] | |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [3][4] |
| H400: Very toxic to aquatic life | [4] | |
| Molecular Formula | C₁₅H₁₂Br₂O | [3][4] |
| Molecular Weight | 368.07 g/mol | [4][5] |
| Appearance | Solid Crystalline | [6] |
Pre-Disposal Operations: Waste Segregation and Containment
Proper disposal begins at the point of generation. Meticulous segregation and containment are non-negotiable steps to prevent accidental exposure and environmental contamination.
Waste Classification
Due to its chemical structure, any waste containing this compound must be classified as halogenated organic waste .[7] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste must be managed as hazardous. Depending on its use, it may fall under several codes:
-
Characteristic Waste: Because it causes severe skin burns, the waste will likely exhibit the characteristic of corrosivity, assigning it the RCRA waste code D002 .[3][8]
-
Listed Waste (F-Codes): If used as a solvent for degreasing or other purposes and the concentration meets specific criteria, the resulting waste stream could be classified as an F-listed waste (e.g., F001, F002).[8][9]
For practical laboratory purposes, treating all waste streams containing this compound as, at minimum, D002 hazardous waste is a safe and compliant approach.
Containerization and Labeling
-
Primary Container: All waste, whether solid, liquid, or contaminated debris, must be collected in a dedicated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[10] The container must have a tightly sealing lid to prevent the escape of vapors.[11]
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The associated hazards: "Corrosive, Environmental Hazard"
-
Appropriate GHS pictograms (corrosion, environment)
-
The date of waste accumulation start.
-
Step-by-Step Disposal and Decontamination Protocol
This protocol provides a direct, procedural workflow for handling waste generated from the use of this compound.
Required Personal Protective Equipment (PPE)
All handling and disposal steps must be performed inside a certified chemical fume hood.[10] The following minimum PPE is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn in conjunction with a face shield.[3][11]
-
Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, inspected for integrity before each use.[12]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[3] For large quantities or spill response, a chemically impervious apron or suit may be necessary.
Waste Collection Workflow
-
Solid Waste (Unused Reagent, Contaminated Labware):
-
Carefully transfer solid material into the designated hazardous waste container using a dedicated spatula or scoop.
-
Avoid any actions that could generate dust.[3]
-
Contaminated items such as weighing paper, gloves, and bench paper must also be placed in the solid waste container.
-
-
Liquid Waste (Reaction Mixtures, Solutions):
-
Using a funnel, carefully pour liquid waste into the designated liquid hazardous waste container.
-
Avoid splashing.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.[3]
-
-
Acute Spill Cleanup:
-
Evacuate personnel from the immediate area and ensure the fume hood is operational.[11]
-
Wearing full PPE, cover the spill with an inert absorbent material like dry sand or vermiculite.[13] Do not use combustible absorbents like sawdust.[12]
-
Carefully sweep or scoop the absorbed material into the solid hazardous waste container using spark-proof tools.[11]
-
Decontaminate the spill area as described in the next section.
-
Equipment and Glassware Decontamination
The reactivity of this compound requires a specific decontamination procedure beyond a simple solvent rinse. This protocol neutralizes residual reactive bromine species.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate) in which the compound is soluble. Collect all rinsate as halogenated liquid hazardous waste.
-
Neutralization Rinse: Prepare a 5-10% aqueous solution of sodium thiosulfate or sodium bisulfite. Rinse the glassware thoroughly with this solution.[5][13] This step reduces any residual reactive bromine, indicated by the disappearance of a yellow or orange color.
-
Final Wash: Proceed with a standard wash using soap and water.
Final Disposal Logistics
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[10]
-
Arrangement for Pickup: The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[14]
-
Method of Destruction: The preferred method for final disposal is high-temperature incineration at a permitted hazardous waste facility.[13] Under no circumstances should this chemical be discharged into drains or disposed of in regular trash. [11]
Visualization of the Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
-
1,3-Dibromo-2-propanone SDS, 816-39-7 Safety Data Sheets. ECHEMI.
-
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
-
SAFETY DATA SHEET - 2,3-Dibromo-3-phenylpropiophenone. Fisher Scientific.
-
Bromine Standard Operating Procedure. Rutgers University Environmental Health and Safety.
-
Halogenated Waste. University of Louisville Department of Environmental Health and Safety.
-
F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com.
-
Bromine in orgo lab SOP. Providence College Environmental Health and Safety.
-
Hazardous Waste Codes. De La Salle University.
-
1,3-Diphenyl-2-propanone Safety Data Sheet. Apollo Scientific.
-
SAFETY DATA SHEET - 1,3-Diphenyl-2-propanone. Fisher Scientific.
-
RCRA Hazardous Waste F list. U.S. Environmental Protection Agency.
-
Purification of liquid bromine contaminated with organic impurities. Google Patents.
-
1,3-Dibromo-2-propanone | C3H4Br2O. PubChem, National Institutes of Health.
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. ResearchGate.
-
2-Propanone, 1,3-diphenyl- Safety Data Sheet. Synerzine.
-
SAFETY DATA SHEET - 2-Propanone, 1,3-dibromo-. Fisher Scientific.
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information, NIH.
-
PREVENTION OF BROMINE-CONTAINING DISINFECTION BY-PRODUCTS DURING DRINKING WATER TREATMENT. Julkari.
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications, The Journal of Organic Chemistry.
-
1,3-Diphenylacetone Safety Data Sheet. Santa Cruz Biotechnology.
-
When 1,3 -diphenyl-2-propanone is treated with Br2. Filo.
-
α-Halo ketone. Wikipedia.
-
Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information, NIH.
-
1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O. PubChem, National Institutes of Health.
-
In-Depth Technical Guide: Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl-. Benchchem.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. fishersci.se [fishersci.se]
- 4. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. uakron.edu [uakron.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. wmsolutions.com [wmsolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. ehs.providence.edu [ehs.providence.edu]
- 14. synerzine.com [synerzine.com]
Personal protective equipment for handling 1,3-Dibromo-1,3-diphenyl-2-propanone
Executive Safety Summary: The Silent Alkylator
Compound: 1,3-Dibromo-1,3-diphenyl-2-propanone
Class:
The "Why" Behind the Danger: As a Senior Application Scientist, I must emphasize that this is not merely an "irritant." This molecule is a bifunctional alkylating agent. The electrophilic carbons adjacent to the carbonyl group (alpha-positions) aggressively attack nucleophiles—specifically the cysteine residues in your skin proteins and corneal tissue. Unlike simple acids that burn immediately, alkylating agents can have a delayed onset of deep tissue damage and induce permanent immunological sensitization.
Because this molecule substitutes methyl groups with phenyl rings (compared to standard 1,3-dibromo-2-propanone), it is highly lipophilic . It will not just sit on the skin; it will penetrate the lipid bilayer rapidly.
Part 1: The Barrier Strategy (PPE Matrix)
Standard nitrile gloves are insufficient for prolonged handling of halogenated ketones in solution. The dipole moment of the C-Br bond facilitates permeation through standard nitrile rubber.
PPE Selection Table
| Protection Layer | Recommended Specification | Scientific Rationale |
| Hand (Inner) | Laminate Film (Silver Shield/4H) | Critical: Nitrile breakthrough time for |
| Hand (Outer) | 5-8 mil Nitrile (Disposable) | Sacrificial layer to protect the inner laminate glove from tears and provide grip (laminate is slippery). |
| Respiratory | P100 + Organic Vapor (OV) | While a solid, the vapor pressure is sufficient to trigger lachrymatory effects (tearing) which blinds the operator. A simple N95 offers no protection against vapors. |
| Eye/Face | Unvented Goggles + Face Shield | Vented goggles allow lachrymatory vapors to reach the eye. A face shield is mandatory if handling >1g or solutions. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton absorbs and holds the chemical against the skin. Tyvek repels particulates and splashes. |
Part 2: Operational Workflow (Step-by-Step)
Engineering Controls & Setup
-
The "Tissue Test": Before opening the vial, tape a small strip of delicate tissue (Kimwipe) to the bottom of the sash. It must be pulled inward consistently. If it flutters outward, do not proceed .
-
Static Control: This powder is often electrostatic. Use an anti-static gun or ionizer if available to prevent "jumping" during weighing.
Weighing Protocol (The High-Risk Moment)
-
Step A: Place a secondary container (wide-mouth jar) inside the balance inside the fume hood.
-
Step B: Tare the vial inside the jar.
-
Step C: Transfer solid using a disposable spatula.
-
Constraint: Never remove the chemical from the hood. If you must move it, seal the secondary container first.
-
-
Step D: Immediately wipe the exterior of the vial with a wipe soaked in Quenching Solution (see below) before returning to storage.
Solubilization & Reaction
-
Solvent Choice: Avoid Acetone if possible (it can facilitate permeation). DCM or Ethyl Acetate are common but aggressive on gloves—reinforcing the need for Laminate gloves.
-
Temperature: If heating is required, use a silicone oil bath, not a water bath (water + spill = HBr gas generation).
Part 3: Decontamination & Disposal (The Self-Validating System)
You cannot simply wash this down the drain. You must chemically destroy the alkylating potential.
The Quenching Solution (Nucleophilic Scavenger)
Prepare this solution before starting work:
-
Composition: 10% Sodium Thiosulfate (
) in water + 1% Sodium Carbonate ( ). -
Mechanism: The thiosulfate anion is a soft nucleophile that rapidly displaces the bromide, rendering the molecule non-volatile and water-soluble.
-
Validation: The solution should remain clear or turn slightly yellow. If it bubbles vigorously, you are generating gas (unlikely with this specific mix, but possible with acids).
Figure 1: Decontamination Logic Flow. Note that solid spills should not be swept vigorously to avoid airborne dust; gently push onto paper.
Disposal Steps
-
Quench: Collect all solid waste, contaminated gloves, and wipes into a beaker containing the Quenching Solution.
-
Soak: Leave submerged for 24 hours in the fume hood.
-
Verify: Check pH. It should be neutral or slightly basic.
-
Bin: Pour the liquid into "Aqueous Waste" (if local regulations allow) or "Halogenated Solvent Waste" (safest default). The solid debris goes to "Hazardous Solid Waste."
Part 4: Emergency Response
-
Eye Contact: Speed is vital. 15 minutes of flushing is the minimum. Do not wait for EMS. Force eyelids open.
-
Skin Contact:
-
Inhalation: Move to fresh air immediately. If coughing persists, seek medical attention (delayed pulmonary edema is a risk with alkylating agents).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204068 (Structure analog: 1,3-Dibromo-2-propanone). Retrieved from [Link]
- Sigma-Aldrich.Technical Bulletin: Handling of Lachrymators and Alkylating Agents. (General Lab Safety Protocol).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
